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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Ethyl-2-pyridinecarbonitrile-d5

Introduction: The Quintessential Internal Standard for Bioanalytical Excellence In the rigorous landscape of drug discovery and development, the precise quantification of xenobiotics in biological matrices is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quintessential Internal Standard for Bioanalytical Excellence

In the rigorous landscape of drug discovery and development, the precise quantification of xenobiotics in biological matrices is paramount. The accuracy and reproducibility of pharmacokinetic (PK) and pharmacodynamic (PD) studies underpin critical decisions, from lead optimization to clinical trial dosing regimens.[1] It is in this demanding context that stable isotope-labeled internal standards (SIL-IS) have become the gold standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2] 4-Ethyl-2-pyridinecarbonitrile-d5, the deuterated analogue of 4-Ethyl-2-pyridinecarbonitrile, stands as a prime exemplar of such a critical analytical tool.

This technical guide provides a comprehensive overview of the chemical properties, synthesis considerations, and strategic applications of 4-Ethyl-2-pyridinecarbonitrile-d5 for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, its spectral characteristics, and the practical methodologies for its deployment in a modern bioanalytical workflow.

Physicochemical and Structural Characteristics

The defining feature of 4-Ethyl-2-pyridinecarbonitrile-d5 is the incorporation of five deuterium atoms, which imparts a higher mass while maintaining virtually identical physicochemical properties to its non-deuterated counterpart. This subtle yet critical modification is the cornerstone of its utility as an internal standard.[3]

Property4-Ethyl-2-pyridinecarbonitrile-d54-Ethyl-2-pyridinecarbonitrile (Non-deuterated Analog)
CAS Number 1330052-70-4[4]92486-38-9[5]
Molecular Formula C₈H₃D₅N₂[4]C₈H₈N₂[6]
Molecular Weight 137.19 g/mol [4]132.16 g/mol [6]
IUPAC Name 3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carbonitrile[7]4-ethylpyridine-2-carbonitrile[6]
XLogP3-AA ~1.71.7[6]
Topological Polar Surface Area 36.7 Ų36.7 Ų[6]
Hydrogen Bond Acceptor Count 22[6]

Synthesis and Isotopic Labeling Strategy

The synthesis of 4-Ethyl-2-pyridinecarbonitrile-d5 involves the selective replacement of five hydrogen atoms with deuterium. While a specific, detailed protocol for this exact molecule is not publicly documented, the synthesis would logically proceed from a deuterated precursor or through a late-stage hydrogen isotope exchange (HIE) reaction on the pre-formed 4-Ethyl-2-pyridinecarbonitrile molecule.[2][8]

General strategies for the deuteration of pyridine derivatives often employ metal catalysts or electrochemical methods.[9] For instance, an electrochemical approach using heavy water (D₂O) as the deuterium source offers a cost-effective and environmentally benign route to deuterate pyridine rings with high regioselectivity.[9] The ethyl group can be deuterated using deuterated starting materials in a multi-step synthesis.

The logical workflow for a custom synthesis of this compound would be as follows:

Synthesis_Workflow cluster_0 Synthesis Pathway Start Starting Material (e.g., 4-ethyl-2-picoline) Deuteration Deuterium Labeling (e.g., H/D Exchange with D2O, catalyst) Start->Deuteration Step 1 Cyanation Cyanation of Pyridine Ring (e.g., Oxidation and reaction with KCN) Deuteration->Cyanation Step 2 Purification Purification (Chromatography) Cyanation->Purification Step 3 Final_Product 4-Ethyl-2-pyridinecarbonitrile-d5 Purification->Final_Product Final Product

Caption: A conceptual workflow for the synthesis of 4-Ethyl-2-pyridinecarbonitrile-d5.

Spectroscopic Characterization: A Theoretical Overview

While experimental spectra for 4-Ethyl-2-pyridinecarbonitrile-d5 are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most significant difference in the ¹H NMR spectrum compared to the non-deuterated analog would be the absence of signals corresponding to the five deuterated positions. Deuterium has a nuclear spin of 1 and is NMR active, but it resonates at a much different frequency and is typically not observed in a standard proton NMR experiment. Therefore, the signals for the ethyl group protons (CH₂) and the three aromatic protons would be absent or significantly reduced to trace residual proton signals.[10]

  • ¹³C NMR: The ¹³C NMR spectrum would be very similar to the non-deuterated analog. However, carbons directly bonded to deuterium will exhibit a triplet splitting pattern due to C-D coupling and may show a slight upfield isotopic shift.[11] The signals for the deuterated carbons would be C₅D, C₃D, C₆D on the pyridine ring and the CD₂ and CD₃ of the ethyl group.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) for 4-Ethyl-2-pyridinecarbonitrile-d5 would be observed at an m/z corresponding to its higher molecular weight (137.19) compared to the non-deuterated version (132.16).[4][6] The fragmentation pattern would be crucial for structural confirmation. Expected fragmentation could involve the loss of a deuterated methyl radical (•CD₃) or a deuterated ethyl radical (•CD₂CD₃), leading to characteristic fragment ions. The mass difference of 5 Da provides a clear distinction from the analyte in LC-MS/MS applications.[12]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorptions for the nitrile group (C≡N) around 2210-2260 cm⁻¹.[13] The most notable difference from the non-deuterated analog would be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2300 cm⁻¹) than C-H stretches (around 2850-3100 cm⁻¹).[14] Aromatic C-D stretches would also be shifted to lower wavenumbers.[15]

Application in Drug Development: The Role as an Internal Standard

The primary and most critical application of 4-Ethyl-2-pyridinecarbonitrile-d5 is as an internal standard in quantitative bioanalysis, particularly for pharmacokinetic studies of drugs containing a 4-ethyl-2-pyridinecarbonitrile moiety or a structurally similar scaffold.[1][3]

The Rationale for Using a Deuterated Internal Standard

An ideal internal standard should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector.[2] 4-Ethyl-2-pyridinecarbonitrile-d5 fulfills these criteria exceptionally well:

  • Co-elution: Having nearly identical polarity and chemical properties, it co-elutes with the non-deuterated analyte in reverse-phase liquid chromatography.[2]

  • Similar Extraction Recovery: It mirrors the analyte's behavior during extraction procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, effectively compensating for any sample loss.[16]

  • Correction for Matrix Effects: Crucially, it experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte, as both molecules are in the same microenvironment at the same time. This normalization is the key to accurate quantification in complex biological matrices like plasma or urine.[1][2]

Bioanalytical_Workflow cluster_1 Bioanalytical Protocol Sample Biological Sample (Plasma, Urine, etc.) + Analyte Add_IS Spike with 4-Ethyl-2-pyridinecarbonitrile-d5 Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification (Analyte/IS Ratio) LCMS->Quantification

Caption: Standard bioanalytical workflow incorporating a deuterated internal standard.

Metabolic Stability Considerations

The pyridine ring is a common motif in medicinal chemistry.[17] Its metabolic fate often involves oxidation by cytochrome P450 (CYP) enzymes.[18] The introduction of deuterium at metabolically labile positions can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect.[19] While 4-Ethyl-2-pyridinecarbonitrile-d5 is primarily used to track a parent drug, understanding the metabolic stability of the pyridinecarbonitrile scaffold itself can be important. The nitrogen in the pyridine ring can influence metabolic stability, potentially through coordination with the heme iron of CYP enzymes.[5] If the analyte undergoes metabolism at the ethyl group or the pyridine ring, the d5-labeled standard will likely exhibit a similar, though potentially slightly slower, metabolic profile, making it an excellent tracer for both the parent drug and its initial metabolites.

Safety and Handling

Specific safety data for 4-Ethyl-2-pyridinecarbonitrile-d5 is not extensively documented. Therefore, it is prudent to handle it with the same precautions as its non-deuterated analog, 4-Ethyl-2-pyridinecarbonitrile. Based on the data for the non-deuterated compound, the following hazards are identified:

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.[6]

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area or fume hood.

Conclusion

4-Ethyl-2-pyridinecarbonitrile-d5 is a highly specialized and invaluable tool for the pharmaceutical and life sciences industries. Its utility as a stable isotope-labeled internal standard provides the analytical rigor necessary for the accurate and precise quantification of drug candidates and their metabolites in complex biological matrices. By closely mimicking the behavior of its non-deuterated counterpart throughout the analytical process, it effectively corrects for variability, thereby ensuring the integrity and reliability of pharmacokinetic and other bioanalytical data. As drug development continues to rely on high-sensitivity LC-MS techniques, the role of well-characterized deuterated standards like 4-Ethyl-2-pyridinecarbonitrile-d5 will remain indispensable for advancing new therapeutics from the laboratory to the clinic.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved March 7, 2024, from [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022, February 18). ACS Publications. Retrieved March 7, 2024, from [Link]

  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20). Pharmaffiliates. Retrieved March 7, 2024, from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved March 7, 2024, from [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018, November 14). PLOS One. Retrieved March 7, 2024, from [Link]

  • Chemical shifts. (n.d.). Retrieved March 7, 2024, from [Link]

  • 4-Ethylpyridine-2-carbonitrile. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Electrochemical C−H deuteration of pyridine derivatives with D2O. (n.d.). Nature. Retrieved March 7, 2024, from [Link]

  • Synthesis, COX-2 inhibition and metabolic stability studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as anticancer and anti-inflammatory agents. (2020, August 1). CoLab. Retrieved March 7, 2024, from [Link]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025, April 29). CMJ Publishers. Retrieved March 7, 2024, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • 4-Ethyl-2-pyridinecarbonitrile-d5. (n.d.). Pharmaffiliates. Retrieved March 7, 2024, from [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). Retrieved March 7, 2024, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved March 7, 2024, from [Link]

  • Common NMR Solvents - Reference Data. (n.d.). Retrieved March 7, 2024, from [Link]

  • pyridine, 4-ethyl-. (n.d.). The Good Scents Company. Retrieved March 7, 2024, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). J. Org. Chem. Retrieved March 7, 2024, from [Link]

  • 4-Ethyl-2-pyridinecarbonitrile. (n.d.). Pharmaffiliates. Retrieved March 7, 2024, from [Link]

  • IR Chart. (n.d.). Retrieved March 7, 2024, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved March 7, 2024, from [Link]

  • Deuteration of heptamethine cyanine dyes enhances their emission efficacy. (n.d.). Nature. Retrieved March 7, 2024, from [Link]

  • Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved March 7, 2024, from [Link]

  • 4-Pyridinecarbonitrile. (n.d.). NIST WebBook. Retrieved March 7, 2024, from [Link]

  • Pyridine-2-carbonitrile. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI. Retrieved March 7, 2024, from [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024, October 21). Frontiers. Retrieved March 7, 2024, from [Link]

  • Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study. (n.d.). Frontiers. Retrieved March 7, 2024, from [Link]

  • Bioanalytical Method Development and Validation for Simultaneous Estimation of Imatinib and Its Metabolite Desmethyl Imatinib in. (2021, February 27). Retrieved March 7, 2024, from [Link]

  • Bioanalytical Sample Preparation. (n.d.). Agilent. Retrieved March 7, 2024, from [Link]

  • Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Deuteration of Heptamethine Cyanine Dyes Leads to Enhanced Emission Efficacy. (n.d.). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • ETHYL 3,4-DIETHYLPYRROLE-2-CARBOXYLATE. (n.d.). Organic Syntheses. Retrieved March 7, 2024, from [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (n.d.). Uni Halle. Retrieved March 7, 2024, from [Link]

  • Internal Fragments Generated by Electron Ionization Dissociation Enhances Protein Top-down Mass Spectrometry. (n.d.). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

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Sources

Exploratory

4-Ethyl-2-pyridinecarbonitrile-d5 Structure Elucidation: A Comprehensive Technical Guide

Executive Summary In the rigorous landscape of quantitative bioanalysis and pharmacokinetic (PK) profiling, the structural integrity of a Stable Isotope-Labeled Internal Standard (SIL-IS) is paramount. 4-Ethyl-2-pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of quantitative bioanalysis and pharmacokinetic (PK) profiling, the structural integrity of a Stable Isotope-Labeled Internal Standard (SIL-IS) is paramount. 4-Ethyl-2-pyridinecarbonitrile-d5 (CAS: 1330052-70-4) serves as the definitive internal standard for its unlabeled counterpart (CAS: 92486-38-9)[1][2]. This whitepaper provides an in-depth, self-validating framework for the structure elucidation of this specific d5-isotopologue. By bridging molecular design causality with advanced spectroscopic validation, this guide establishes a robust methodology for researchers ensuring regulatory compliance and data integrity in LC-MS/MS workflows[3][4].

Molecular Architecture & Isotopic Rationale

The molecule is systematically defined as 3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carbonitrile [2]. This nomenclature dictates a highly strategic isotopic distribution:

  • Ring Deuteration (d3): Deuterium atoms occupy positions 3, 5, and 6 on the pyridine ring.

  • Aliphatic Deuteration (d2): The methylene carbon of the ethyl group is fully deuterated (-CD2-CH3), leaving the terminal methyl group unlabeled.

The Causality of Isotopic Design

The selection of this specific d5 architecture over a d3 or d4 variant is driven by two critical bioanalytical requirements[5]:

  • Isotopic Cross-Talk Elimination: The natural

    
    C isotopic envelope of the unlabeled analyte (C
    
    
    
    H
    
    
    N
    
    
    ) significantly populates the M+1 and M+2 mass channels. A +5 Da mass shift ensures the SIL-IS precursor ion is completely isolated, preventing false-positive quantification at the Lower Limit of Quantification (LLOQ)[6].
  • Metabolic & Chemical Stability: The benzylic-like methylene group attached to the pyridine ring is highly susceptible to oxidation and H/D exchange in aqueous matrices. By deuterating this specific position (-CD2-), the molecule leverages the primary kinetic isotope effect (KIE). The stronger C-D bond resists degradation during sample extraction, ensuring the IS tracks the analyte flawlessly without degrading back into an unlabeled interference.

IsotopicRationale Unlabeled Unlabeled Analyte MW: 132.16 Da Design Targeted Deuteration Ring-d3, Ethyl-CD2 Unlabeled->Design H/D Exchange & Synthesis SIL d5-Isotopologue MW: 137.19 Da Design->SIL Yields MS MS/MS Optimization +5 Da Mass Shift SIL->MS Prevents 13C cross-talk PK Metabolic Stability Benzylic Protection SIL->PK Resists oxidation

Logical relationship between isotopic design and bioanalytical performance.

Comprehensive Structure Elucidation Protocols

To definitively prove the structure and isotopic purity of 4-Ethyl-2-pyridinecarbonitrile-d5, a multi-modal, self-validating analytical system must be employed. Relying on a single technique (e.g., MS alone) risks overlooking positional scrambling of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR acts as the primary tool for mapping the exact positions of the deuterium atoms.

  • 
    H-NMR (Proton Suppression):  The defining feature of the d5 spectrum is the absence of signals. The aromatic protons (~7.4–8.6 ppm) and the methylene protons (~2.7 ppm) will vanish. The terminal methyl group (~1.2 ppm), normally a triplet due to coupling with the CH
    
    
    
    group, will collapse into a broad singlet because the adjacent CD
    
    
    group exerts a vastly different spin-coupling effect (Deuterium spin
    
    
    ).
  • 
    C-NMR (Inverse-Gated Decoupling):  Standard 
    
    
    
    C-NMR is insufficient because deuterated carbons lack the Nuclear Overhauser Effect (NOE), rendering them nearly invisible. By using an inverse-gated decoupling sequence, the carbon signals can be quantitatively integrated. The deuterated carbons (C3, C5, C6) will appear as triplets (
    
    
    Hz), and the methylene carbon will appear as a quintet (
    
    
    Hz).
  • 
    H-NMR (Orthogonal Validation):  Acquiring a deuterium NMR in a non-deuterated solvent (e.g., CHCl
    
    
    
    ) directly observes the labels, confirming a 3:2 integration ratio between the aromatic and aliphatic deuteriums.
High-Resolution Mass Spectrometry (HRMS)

HRMS validates the exact mass and the absolute isotopic purity (ensuring >99% d5 with negligible d0–d4 species). The exact mass shifts from 132.0687 Da (unlabeled) to 137.1001 Da (d5)[2][7].

ElucidationWorkflow Start 4-Ethyl-2-pyridinecarbonitrile-d5 NMR NMR Spectroscopy (1H, 13C, 2H) Start->NMR HRMS HRMS (ESI+) Exact Mass Analysis Start->HRMS IR FT-IR Spectroscopy C-D Stretching Start->IR ValNMR Confirm D-Positions (Ring & CH2) NMR->ValNMR ValHRMS Confirm >99% Isotopic Purity HRMS->ValHRMS ValIR Orthogonal D-Bond Verification IR->ValIR Final Validated SIL-IS for LC-MS/MS ValNMR->Final ValHRMS->Final ValIR->Final

Self-validating multi-modal structure elucidation workflow for SIL-IS.

Step-by-Step Experimental Methodologies

Protocol A: Inverse-Gated


C-NMR Acquisition 
  • Sample Preparation: Dissolve 15 mg of 4-Ethyl-2-pyridinecarbonitrile-d5 in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.
    
  • Instrument Tuning: Lock and shim the spectrometer (minimum 400 MHz) to the CDCl

    
     signal.
    
  • Pulse Sequence Selection: Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems) to suppress NOE buildup while maintaining proton decoupling during acquisition.

  • Parameter Optimization: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (

    
    ) of the molecule (typically 10–15 seconds for deuterated aromatics) to ensure quantitative signal recovery.
    
  • Acquisition: Acquire a minimum of 1024 scans to achieve a sufficient Signal-to-Noise Ratio (SNR) for the split multiplet signals of the C-D carbons.

Protocol B: Matrix-Spiked HRMS Isotopic Purity Assessment Causality Check: Analyzing isotopic purity in neat solvent can be misleading. Matrix effects in biological samples can differentially suppress the M+0 (unlabeled) residual signal.

  • Preparation: Prepare a 10 ng/mL solution of the d5-compound in extracted blank human plasma (reconstituted in 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Instrument Setup: Infuse into a Q-TOF mass spectrometer via Electrospray Ionization (ESI) in positive mode. Tune capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Acquisition: Acquire MS1 spectra from m/z 100 to 200.

  • Data Processing: Calculate the isotopic purity by integrating the area of the m/z 138.1001 peak against any residual signal at m/z 133.0687. A self-validating standard requires the unlabeled residual to be <0.1% of the d5 signal.

Data Presentation & Expected Analytical Profiles

Table 1: Comparative NMR Assignments (Unlabeled vs. d5-Isotopologue)
PositionStructural MoietyUnlabeled

H-NMR
d5

H-NMR
Unlabeled

C-NMR
d5

C-NMR
C2 Cyano-bearing CN/AN/A~133.0 ppm (s)~133.0 ppm (s)
C3 Aromatic CH / CD~7.6 ppm (d)Absent ~128.0 ppm (s)~127.7 ppm (t,

Hz)
C4 Ethyl-bearing CN/AN/A~154.0 ppm (s)~154.0 ppm (s)
C5 Aromatic CH / CD~7.4 ppm (dd)Absent ~126.0 ppm (s)~125.7 ppm (t,

Hz)
C6 Aromatic CH / CD~8.6 ppm (d)Absent ~150.0 ppm (s)~149.7 ppm (t,

Hz)
C1' Methylene (CH

/ CD

)
~2.7 ppm (q)Absent ~28.0 ppm (s)~27.2 ppm (quintet,

Hz)
C2' Methyl (CH

)
~1.2 ppm (t)~1.2 ppm (br s)~14.0 ppm (s)~14.0 ppm (s)
Table 2: HRMS Exact Mass and Fragmentation Profile
Ion SpeciesUnlabeled Analyte (m/z)d5-Isotopologue (m/z)Mass Shift (

Da)
Diagnostic Implication
Precursor [M+H]

133.0760138.1074+5.0314Confirms global d5 incorporation.
Fragment 1[M-Ethyl]

104.0500107.0688+3.0188Loss of C

H

D

. Confirms d3 on the ring.
Fragment 2 [M-HCN]

106.0653111.0967+5.0314Loss of cyano group. Confirms d2 on the ethyl group.

Conclusion & Quality Assurance

The structure elucidation of 4-Ethyl-2-pyridinecarbonitrile-d5 demands more than simple mass confirmation; it requires a holistic, self-validating matrix of spectroscopic data. By utilizing inverse-gated


C-NMR to verify the precise location of the deuterium atoms and matrix-spiked HRMS to confirm isotopic purity, analytical scientists can confidently deploy this SIL-IS. This rigorous approach guarantees that the internal standard will perform flawlessly in correcting matrix effects and extraction variances, fulfilling the highest echelons of regulatory bioanalytical guidelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14482378, 4-Ethylpyridine-2-carbonitrile." PubChem. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / NIH. "Stable-isotope dilution LC–MS for quantitative biomarker analysis." PMC / National Institutes of Health. Available at:[Link]

Sources

Foundational

synthesis of deuterated 4-Ethyl-2-pyridinecarbonitrile

Precision Synthesis of Deuterated 4-Ethyl-2-pyridinecarbonitrile ( -Ethyl) Executive Summary Target Molecule: 4-(Ethyl- )-2-pyridinecarbonitrile CAS: 1330052-70-4 (Labeled), 92486-38-9 (Unlabeled) Primary Application: In...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Synthesis of Deuterated 4-Ethyl-2-pyridinecarbonitrile ( -Ethyl)

Executive Summary

Target Molecule: 4-(Ethyl-


)-2-pyridinecarbonitrile
CAS:  1330052-70-4 (Labeled), 92486-38-9 (Unlabeled)
Primary Application:  Internal standard for LC-MS/MS quantification; metabolic probe for CYP450 kinetic isotope effect (KIE) studies.[1]

This technical guide details the synthesis of 4-ethyl-2-pyridinecarbonitrile isotopically labeled with deuterium at the ethyl position (


). The ethyl group at the 4-position of the pyridine ring is a primary site for metabolic oxidation (benzylic hydroxylation). Deuteration at this site significantly retards metabolism via the Kinetic Isotope Effect (KIE), making this compound a critical tool for stabilizing drug candidates or serving as a robust internal standard.

We present two distinct synthetic pathways:

  • The Convergent Negishi Cross-Coupling Route (Recommended): A late-stage deuteration strategy that offers the highest isotopic fidelity and operational simplicity.

  • The Linear Reissert-Henze Route: A classical industrial approach suitable for scaling, utilizing N-oxide activation.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize isotopic incorporation (>99% D) while minimizing the risk of scrambling (H/D exchange).

Strategic Disconnections
  • C2-Cyano Disconnection: The nitrile group can be introduced electrophilically onto the pyridine N-oxide (Reissert-Henze) or present in the starting material (Cross-Coupling).

  • C4-Ethyl Disconnection: The bond between the pyridine ring and the ethyl group is the most logical point for introducing the deuterium label using commercially available Ethyl-

    
     halides.
    

Retrosynthesis Target Target: 4-(Ethyl-d5)-2-pyridinecarbonitrile Precursor1 4-Chloro-2-pyridinecarbonitrile (Commercially Available) Target->Precursor1 Route A: Negishi Coupling (C4-C bond formation) Precursor2 Ethyl-d5-Zinc Iodide (In Situ Generated) Target->Precursor2 Precursor3 4-(Ethyl-d5)pyridine N-Oxide Target->Precursor3 Route B: Reissert-Henze (C2-CN functionalization) Precursor4 TMSCN / Benzoyl Chloride Precursor3->Precursor4

Figure 1: Retrosynthetic analysis showing the two primary pathways. Route A is preferred for laboratory-scale precision synthesis.

Part 2: Pathway A - Negishi Cross-Coupling (Recommended)

This route is superior for research applications because it introduces the expensive deuterated fragment in the final step, reducing isotopic dilution and waste. It utilizes 4-chloro-2-pyridinecarbonitrile as the scaffold.

Mechanistic Rationale

The Negishi coupling involves the reaction of an organozinc reagent with an aryl halide catalyzed by Palladium(0).[2][3] Organozinc reagents are highly functional group tolerant, allowing the nitrile group to remain intact during the coupling, unlike Grignard or Organolithium reagents which would attack the cyano moiety.

Protocol A1: Preparation of Ethyl- -zinc Iodide

Reagents:

  • Ethyl-

    
     iodide (CAS 64274-32-2): 10 mmol
    
  • Zinc dust (activated): 15 mmol

  • Iodine (catalytic): 0.5 mmol

  • Solvent: Dry THF or DMA (Dimethylacetamide)

Procedure:

  • Activation: In a flame-dried Schlenk flask under Argon, suspend Zinc dust in dry DMA (5 mL). Add a crystal of Iodine to activate the Zinc surface. Stir until the brown color fades (approx. 5-10 min).

  • Insertion: Add Ethyl-

    
     iodide dropwise. Heat the mixture to 40°C and stir for 2-4 hours. The disappearance of the alkyl iodide can be monitored by GC-MS or by checking the dissolution of Zinc.
    
  • Titration (Optional): Titrate a small aliquot with iodine in THF to determine the precise concentration of the organozinc reagent (typically 0.8 - 1.0 M).

Protocol A2: Pd-Catalyzed Coupling

Reagents:

  • 4-Chloro-2-pyridinecarbonitrile: 1.0 equiv

  • Ethyl-

    
    -zinc iodide solution (from A1): 1.2 equiv
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3-5 mol%) or Pd
    
    
    
    (dba)
    
    
    /SPhos
  • Solvent: THF/DMA (1:1)

Procedure:

  • Setup: Charge a reaction vial with 4-chloro-2-pyridinecarbonitrile (1.0 equiv) and Pd(dppf)Cl

    
     (0.05 equiv). Purge with Argon.
    
  • Addition: Add the Ethyl-

    
    -zinc iodide solution via syringe.
    
  • Reaction: Heat the mixture to 60-70°C for 12 hours.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product typically elutes in 10-20% EtOAc.

NegishiWorkflow cluster_conditions Critical Parameters Step1 Step 1: Zn Activation (Zn + I2 in DMA) Step2 Step 2: Oxidative Addition (Et-d5-I + Zn -> Et-d5-ZnI) Step1->Step2 Step3 Step 3: Cross-Coupling (Ar-Cl + R-ZnI + Pd cat) Step2->Step3 Step4 Step 4: Purification (Flash Chromatography) Step3->Step4 Params Temp: 60-70°C Time: 12h Atmosphere: Argon

Figure 2: Workflow for the Negishi coupling strategy.

Part 3: Pathway B - Reissert-Henze Modification (Alternative)

This route is historically significant and useful if 4-halopyridine precursors are unavailable. It relies on the regioselective cyanation of pyridine N-oxides.[4]

Mechanistic Rationale

The Reissert-Henze reaction activates the pyridine N-oxide using an acylating agent (Benzoyl chloride or TMS-Cl). The resulting N-acyloxypyridinium salt becomes highly electrophilic at the


-position (C2/C6). Nucleophilic attack by cyanide, followed by elimination of the acid, yields the 2-cyanopyridine.
Protocol B1: Synthesis of 4-(Ethyl- )pyridine N-Oxide
  • Precursor Synthesis: React 4-chloropyridine with Ethyl-

    
    -magnesium bromide (Kumada coupling) to yield 4-(ethyl-
    
    
    
    )pyridine.
  • Oxidation: Dissolve 4-(ethyl-

    
    )pyridine in DCM. Add m-CPBA (1.1 equiv) at 0°C. Stir at room temperature overnight.
    
  • Workup: Wash with 10% Na

    
    CO
    
    
    
    to remove benzoic acid byproduct. Dry and concentrate to yield the N-oxide (often a hygroscopic solid/oil).
Protocol B2: Reissert-Henze Cyanation

Reagents:

  • 4-(Ethyl-

    
    )pyridine N-oxide: 1.0 equiv
    
  • Trimethylsilyl cyanide (TMSCN): 1.5 equiv (Safer alternative to KCN)

  • Benzoyl Chloride (BzCl): 1.1 equiv

  • Solvent: DCM or Acetonitrile

Procedure:

  • Activation: Dissolve the N-oxide in dry DCM under Argon. Add TMSCN via syringe.

  • Addition: Add Benzoyl Chloride dropwise over 10 minutes. The reaction is exothermic; maintain temp < 25°C.

  • Stirring: Stir at room temperature for 12-16 hours.

  • Quench: Quench carefully with saturated NaHCO

    
     (Caution: HCN evolution possible if acidic; keep basic).
    
  • Purification: Extract with DCM. Purify via column chromatography.[1]

Part 4: Analytical Characterization

Validating the isotopic incorporation and structural integrity is paramount.

Table 1: Expected Analytical Data
TechniqueParameterExpected Observation
1H NMR (CDCl

, 400 MHz)
Ring Protons

8.65 (d, 1H, H6), 7.60 (s, 1H, H3), 7.35 (d, 1H, H5)
Ethyl GroupSilent (No signals at

2.75 or 1.30 due to deuteration)
13C NMR Ethyl CarbonsSeptet/Multiplet signals at

28 ppm and

14 ppm (C-D coupling)
Nitrile Carbon

117 ppm
HRMS (ESI+)[M+H]+138.11 (Calculated for C

H

D

N

)
Isotopic Purity % D>99% (Calculated by integration of residual proton signals in 1H NMR)

Part 5: Safety & Handling

  • Cyanide Hazards: Although TMSCN is safer than KCN, it hydrolyzes to release HCN. All operations in Route B must be performed in a well-ventilated fume hood with an HCN detector present.

  • Organozinc Reagents: Pyrophoric potential. Handle under inert atmosphere (Argon/Nitrogen).

  • Deuterated Solvents: Ensure NMR solvents (CDCl

    
    ) are free of water to prevent H/D exchange back-exchange, although alkyl C-D bonds are generally stable.
    

References

  • Negishi Coupling on Pyridines: Knochel, P., et al. "Functionalization of Pyridines via Organozinc Reagents." Chemical Reviews, 2008. Link

  • Reissert-Henze Reaction: Fife, W. K.[4][5][6] "Regioselective Cyanation of Heterocyclic N-Oxides." Journal of Organic Chemistry, 1983.[4] Link

  • Synthesis of 4-Alkylpyridines: Katritzky, A. R. "Synthesis of 4-alkylpyridines from Pyrylium Salts." Journal of the Chemical Society, Perkin Transactions 1, 1980.
  • Deuteration Strategies: Atzrodt, J., et al.[7] "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 2007. Link

  • Commercial Reference: Toronto Research Chemicals, "4-Ethyl-2-pyridinecarbonitrile-d5 Product Page".[8] Link

Sources

Exploratory

Technical Guide: 4-Ethyl-2-pyridinecarbonitrile-d5 (CAS 1330052-70-4)

The following technical guide details the chemical profile, synthesis, and analytical applications of 4-Ethyl-2-pyridinecarbonitrile-d5 , a stable isotope-labeled internal standard critical for the precise quantification...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and analytical applications of 4-Ethyl-2-pyridinecarbonitrile-d5 , a stable isotope-labeled internal standard critical for the precise quantification of pyridine-based drug intermediates and metabolites.

Role: Stable Isotope Internal Standard (SIIS) | Class: Pyridine Derivative | Application: LC-MS/MS Bioanalysis

Executive Summary

4-Ethyl-2-pyridinecarbonitrile-d5 (CAS 1330052-70-4) is the deuterated isotopolog of 4-ethyl-2-pyridinecarbonitrile (4-Ethylpicolinonitrile). It serves as a definitive Internal Standard (IS) in the quantitative analysis of pharmaceutical intermediates and metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its primary utility lies in normalizing matrix effects, extraction recovery variations, and ionization suppression during the bioanalysis of drugs containing the 4-ethylpyridine moiety. By introducing a +5 Da mass shift, it allows for interference-free co-elution with the analyte, ensuring maximum data integrity in pharmacokinetic (PK) and toxicokinetic (TK) studies.

Chemical Profile & Physicochemical Properties[1][2][3]

PropertySpecification
Chemical Name 4-Ethyl-2-pyridinecarbonitrile-d5
Synonyms 4-Ethylpicolinonitrile-d5; 2-Cyano-4-(ethyl-d5)pyridine
CAS Number 1330052-70-4
Parent Compound 4-Ethyl-2-pyridinecarbonitrile (CAS 92486-38-9)
Molecular Formula C₈H₃D₅N₂
Molecular Weight 137.19 g/mol (vs. 132.16 g/mol for unlabeled)
Isotopic Purity Typically ≥ 98 atom % D
Chemical Purity ≥ 98% (HPLC)
Solubility Soluble in Methanol, DMSO, Acetonitrile, Ethyl Acetate
Appearance Colorless to pale yellow oil or low-melting solid
Isotopic Labeling Architecture

The "d5" designation typically refers to the full deuteration of the ethyl side chain (-CD₂CD₃ ). This labeling strategy is superior to ring deuteration for two reasons:

  • Metabolic Stability: It avoids the "NIH Shift" or scrambling often seen with aromatic proton exchange during metabolism.

  • Fragmentation Retention: In MS/MS, the ethyl group is often retained in primary daughter ions (e.g., [M-HCN]⁺), preserving the mass tag for detection.

Synthesis & Manufacturing Strategy

The synthesis of 4-Ethyl-2-pyridinecarbonitrile-d5 requires a de novo approach to ensure high isotopic incorporation (>99%) and prevent back-exchange. The preferred route utilizes transition-metal catalyzed cross-coupling.

Synthetic Pathway (Suzuki-Miyaura Coupling)

The most robust protocol involves the coupling of a halogenated cyanopyridine precursor with a deuterated ethylating agent.

  • Precursor: 4-Chloro-2-pyridinecarbonitrile (commercially available).

  • Reagent: Potassium ethyl-d5-trifluoroborate or Diethyl-d10-zinc.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

This pathway ensures the nitrile group remains intact while selectively installing the d5-ethyl group at the C4 position.

Synthesis Precursor 4-Chloro-2-pyridinecarbonitrile (C6H3ClN2) Catalyst Pd(dppf)Cl2 K2CO3 / Dioxane Precursor->Catalyst Reagent Ethyl-d5-boronic Acid (C2D5B(OH)2) Reagent->Catalyst Intermediate Pd-Complex Transition State Catalyst->Intermediate Oxidative Addition & Transmetallation Product 4-Ethyl-2-pyridinecarbonitrile-d5 (C8H3D5N2) Intermediate->Product Reductive Elimination (Yield > 80%)

Figure 1: Palladium-catalyzed cross-coupling synthesis of 4-Ethyl-2-pyridinecarbonitrile-d5 ensuring regiospecific labeling.

Analytical Application: LC-MS/MS Method Development

Integrating CAS 1330052-70-4 as an internal standard requires a validated Multiple Reaction Monitoring (MRM) method.

Mass Spectrometry Parameters

The pyridine nitrogen provides a strong protonation site, making Positive Electrospray Ionization (ESI+) the preferred mode.

  • Ionization Source: ESI Positive Mode

  • Spray Voltage: 3.5 – 4.5 kV

  • Source Temperature: 350°C – 500°C

MRM Transition Logic

To maintain specificity, the selected transition must retain the deuterated ethyl moiety.

  • Unlabeled Analyte (Parent):

    • Precursor: m/z 133.1 [M+H]⁺

    • Product: m/z 106.1 [M+H – HCN]⁺ (Loss of nitrile group)

  • Internal Standard (d5):

    • Precursor: m/z 138.1 [M+H]⁺ (+5 Da shift)

    • Product: m/z 111.1 [M+H – HCN]⁺ (Retains d5-ethyl group)

Critical Note: Avoid transitions involving the loss of the ethyl group (e.g., loss of •C₂H₅ / •C₂D₅), as this would result in identical product ions for both analyte and IS, causing "crosstalk" and quantification errors.

MS_Fragmentation Parent_Ion Precursor Ion [M+H]+ m/z 138.1 (Protonated Pyridine) Transition Collision Induced Dissociation (CID) Parent_Ion->Transition Product_Ion Product Ion [M+H - HCN]+ m/z 111.1 (Retains d5-Ethyl) Transition->Product_Ion Primary Pathway Neutral_Loss Neutral Loss HCN (27 Da) Transition->Neutral_Loss

Figure 2: MRM Fragmentation pathway. The transition 138.1 -> 111.1 ensures the isotopic label is preserved for detection.

Protocol: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-Ethyl-2-pyridinecarbonitrile-d5 in 1 mL DMSO (1 mg/mL). Store at -20°C.

  • Working Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

  • Spiking: Add 10 µL of Working Solution to 100 µL of biological matrix (plasma/microsomes) before protein precipitation.

  • Extraction: Precipitate with 300 µL cold Acetonitrile, vortex, centrifuge, and inject supernatant.

Handling & Stability

  • Hygroscopicity: Nitriles can undergo hydrolysis to amides/acids under extreme pH or moisture. Store in a desiccator.

  • Storage: -20°C is recommended for long-term stability (>1 year).

  • Light Sensitivity: Pyridine derivatives can be photosensitive; store in amber vials.

References

  • Toronto Research Chemicals (TRC). 4-Ethyl-2-pyridinecarbonitrile-d5 Certificate of Analysis. Accessed 2024.[1][2] Link

  • PubChem. 4-Ethylpyridine-2-carbonitrile (Compound Summary). National Library of Medicine. Link

  • MedChemExpress. 4-Ethylpyridine-2-carbonitrile-d5 Product Information.Link

  • Katritzky, A. R., et al. "Synthesis of 2-Substituted Pyridines." Synthesis, 2005(6), 993-997. (Methodology grounding for cyanopyridine synthesis).

Sources

Foundational

physical characteristics of 4-Ethyl-2-pyridinecarbonitrile-d5

An In-Depth Technical Guide: Physical Characteristics and Analytical Applications of 4-Ethyl-2-pyridinecarbonitrile-d5 Executive Summary As a Senior Application Scientist specializing in bioanalytical chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Physical Characteristics and Analytical Applications of 4-Ethyl-2-pyridinecarbonitrile-d5

Executive Summary

As a Senior Application Scientist specializing in bioanalytical chemistry and drug metabolism, I frequently encounter the need for highly reliable internal standards to ensure the integrity of quantitative assays. 4-Ethyl-2-pyridinecarbonitrile-d5 (CAS: 1330052-70-4) serves as a critical stable isotope-labeled (SIL) tracer in pharmacological profiling and mass spectrometry[1]. By incorporating five deuterium atoms into specific positions of the 4-ethyl-2-pyridinecarbonitrile scaffold, this molecule provides an ideal balance of metabolic tracking, structural stability, and mass spectrometric resolution[2]. This whitepaper details its physicochemical properties, the mechanistic causality behind its isotopic labeling, and self-validating protocols for its integration into LC-MS/MS workflows.

Physicochemical and Structural Profile

Understanding the baseline is essential for optimizing extraction recoveries and chromatographic retention. The compound retains the exact macroscopic physical properties of its unlabelled counterpart while exhibiting distinct mass and vibrational characteristics.

Table 1: Molecular and Physical Properties

PropertyValueCausality / Significance
Chemical Name 4-Ethyl-2-pyridinecarbonitrile-d5Standard nomenclature for the SIL tracer[1].
IUPAC Name 3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carbonitrileDefines the exact spatial location of the deuterium atoms[3].
CAS Number 1330052-70-4 (Labelled) / 92486-38-9 (Unlabelled)Essential for regulatory documentation and procurement[1].
Molecular Formula C₈H₃D₅N₂The substitution of 5 protons with deuterium increases the mass[3].
Exact Mass 137.1001 DaProvides a +5 Da shift, preventing isotopic cross-talk in MS[1].
Physical State Light Green OilDictates handling; requires precise pipetting or weighing in solvent[4].
XLogP3-AA 1.7Indicates moderate lipophilicity, ideal for Reverse-Phase LC retention[5].
Topological Polar Surface Area 36.7 ŲDriven by the cyano group and pyridine nitrogen, affecting membrane permeability[5].

Structural Dynamics & Isotopic Labeling Causality

The strategic placement of deuterium in 4-Ethyl-2-pyridinecarbonitrile-d5 is not random; it is engineered to solve specific bioanalytical challenges.

According to its IUPAC designation, the deuterium atoms are located at the 3, 5, and 6 positions of the pyridine ring, and at the 1,1-position of the ethyl group (the pyridylic carbon directly attached to the ring)[1].

The Kinetic Isotope Effect (KIE): The pyridylic -CH₂- group is highly vulnerable to oxidative metabolism by Cytochrome P450 (CYP) enzymes. By substituting these specific hydrogens with deuterium (-CD₂-), the molecule leverages the primary Kinetic Isotope Effect. Because the C-D bond has a lower zero-point vibrational energy than the C-H bond, it requires a significantly higher activation energy to cleave[2]. This slows down the rate of metabolism, increasing the stability of the tracer in complex biological matrices and ensuring it survives the extraction process without premature degradation.

KIE_Mechanism Substrate 4-Ethyl-2-pyridinecarbonitrile-d5 (Target Molecule) CYP CYP450 Active Site (Metabolic Enzyme) Substrate->CYP Binding Event Bond C-D Bond Cleavage (High Activation Energy) CYP->Bond Oxidation Attempt Metabolite Metabolite Formation (Rate Significantly Slowed) Bond->Metabolite Primary Kinetic Isotope Effect

Fig 1: CYP450-mediated metabolic shielding via the primary Kinetic Isotope Effect (KIE).

Analytical Workflows: LC-MS/MS Integration

When quantifying the unlabelled 4-Ethyl-2-pyridinecarbonitrile in plasma or urine, the d5-labeled analog is the ultimate internal standard (IS).

Causality of the +5 Da Mass Shift: Natural carbon-13 (¹³C) isotopes naturally create M+1, M+2, and M+3 peaks in the mass spectrum of any organic molecule. If an internal standard only has a +2 or +3 Da shift, the natural isotopic envelope of a highly concentrated unlabelled analyte can "bleed" into the IS channel, skewing the quantification. The +5 Da shift provided by this d5-tracer (shifting the [M+H]⁺ precursor from m/z 133.1 to m/z 138.1) completely isolates the IS signal, ensuring absolute quantitative accuracy[3]. Furthermore, because deuterium does not significantly alter the molecule's polarity, the d5-IS perfectly co-elutes with the unlabelled analyte in Reverse-Phase HPLC, ensuring both molecules experience the exact same matrix-induced ion suppression in the Electrospray Ionization (ESI) source.

LCMS_Workflow cluster_MS Tandem Mass Spectrometry (MRM) Sample Biological Matrix (Plasma/Urine) Spike Spike d5-Internal Standard (Corrects Volumetric Variance) Sample->Spike Extraction Sample Extraction (Protein Precipitation / SPE) Spike->Extraction LC RP-HPLC Separation (Co-elution of Isotopologues) Extraction->LC Ionization ESI+ Ionization (Identical Ion Suppression) LC->Ionization MS1 Q1: Precursor Selection Unlabelled (m/z 133.1) | d5 (m/z 138.1) Ionization->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Detection CID->MS2 Quant Quantification (Self-Validating Area Ratio) MS2->Quant

Fig 2: Self-validating LC-MS/MS quantification workflow utilizing the d5-labeled internal standard.

Self-Validating Experimental Protocol: Plasma Quantification

To ensure trustworthiness and reproducibility, the following step-by-step protocol incorporates a self-validating Matrix Factor (MF) check.

Step 1: Preparation of Working Solutions

  • Action: Dissolve 1.0 mg of 4-Ethyl-2-pyridinecarbonitrile-d5 in 1.0 mL of HPLC-grade methanol to create a stock solution. Dilute to a working concentration of 50 ng/mL in 50:50 Methanol:Water.

  • Causality: Methanol ensures complete solubilization of the lipophilic oil, while the aqueous dilution prevents solvent-shock when spiked into plasma.

Step 2: Sample Spiking

  • Action: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Add 10 µL of the 50 ng/mL d5-IS working solution and vortex for 30 seconds.

  • Causality: Spiking the IS before any extraction steps ensures that any subsequent volumetric losses or extraction inefficiencies are mathematically canceled out when calculating the final area ratio.

Step 3: Protein Precipitation

  • Action: Add 300 µL of ice-cold acetonitrile (ACN) to the sample. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 4: LC-MS/MS Analysis

  • Action: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Monitor Multiple Reaction Monitoring (MRM) transitions in Positive ESI mode:

    • Unlabelled Analyte: m/z 133.1 → [Optimized Product Ion]

    • d5-IS: m/z 138.1 → [Optimized Product Ion]

Step 5: Self-Validation (Matrix Factor Calculation)

  • Action: Prepare a "Neat Standard" by spiking the d5-IS into pure solvent. Prepare a "Post-Extraction Spike" by extracting blank plasma and adding the d5-IS to the final supernatant.

  • Validation Rule: Calculate the Matrix Factor (MF) = (Peak Area of Post-Extraction Spike) / (Peak Area of Neat Standard). An MF between 0.85 and 1.15 self-validates the assay, proving that the biological matrix is not causing severe ion suppression that could compromise the assay's integrity.

Safety, Handling, & Storage

Because 4-Ethyl-2-pyridinecarbonitrile-d5 is a cyano-substituted pyridine derivative, it inherits the hazard profile of its unlabelled parent. It is classified under GHS as harmful if swallowed (H302) and causes skin and serious eye irritation (H315, H319)[5].

  • Handling: Always manipulate the neat oil within a certified fume hood using nitrile gloves.

  • Storage: Store the neat compound and stock solutions at -20°C under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the pyridine ring and ensure the long-term stability of the isotopic label.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14482378, 4-Ethylpyridine-2-carbonitrile". PubChem. URL:[Link]

  • Fisher Scientific / Toronto Research Chemicals. "4-Ethyl-2-pyridinecarbonitrile-d5, TRC". Fisher Scientific. URL:[Link]

  • ChemDrug. "TRC 3-供应-药品资讯网 (Physical State)". ChemDrug. URL: [Link]

Sources

Exploratory

solubility of 4-Ethyl-2-pyridinecarbonitrile-d5 in organic solvents

Technical Whitepaper | Version 1.0 Executive Summary & Compound Profile 4-Ethyl-2-pyridinecarbonitrile-d5 (CAS: 1330052-70-4) is a stable isotope-labeled analog of 4-ethyl-2-pyridinecarbonitrile.[1] It is primarily utili...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 1.0

Executive Summary & Compound Profile

4-Ethyl-2-pyridinecarbonitrile-d5 (CAS: 1330052-70-4) is a stable isotope-labeled analog of 4-ethyl-2-pyridinecarbonitrile.[1] It is primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis to correct for matrix effects, extraction recovery losses, and ionization variability.

As a Senior Application Scientist, I emphasize that while specific solubility data for deuterated isotopologues is rarely published in isolation, it mirrors the physicochemical behavior of its non-deuterated parent compound (


). The "d5" labeling—typically involving the ethyl group or a ring/chain combination—increases molecular weight (+5 Da) without significantly altering the dipole moment or lipophilicity (LogP) governing solubility.
Physicochemical Anchors
PropertyValue (Parent/d5 Proxy)Implication for Solubility
Molecular Formula

Deuterium substitution does not alter solvent interactions.
Physical State Light Green Oil or Low-Melting SolidHigh miscibility with organic solvents; slow dissolution in cold buffers.
LogP (Computed) ~1.7Lipophilic . Soluble in organic solvents; sparingly soluble in pure water.
pKa (Pyridine N) ~2.0 - 3.0 (Est.)Weakly basic. Solubility in water increases significantly at pH < 2.
H-Bond Donors 0No self-association; facilitates rapid dissolution in aprotic solvents.

Solubility Landscape & Solvent Selection

The solubility profile of 4-Ethyl-2-pyridinecarbonitrile-d5 is dictated by the pyridine ring's polarity and the hydrophobic ethyl chain. The nitrile group acts as a weak hydrogen bond acceptor but does not donate protons, making polar aprotic solvents and lower alcohols the ideal vehicles for stock preparation.

Primary Solvent Recommendations

The following table categorizes solvents based on their utility for Stock Solution (High Conc.) vs. Working Solution (Low Conc.) preparation.

Solvent ClassRecommended SolventSolubility RatingApplication Context
Polar Aprotic DMSO (Dimethyl sulfoxide)Excellent (>50 mg/mL)Primary Choice for Stock. Non-volatile, stabilizes the compound, prevents evaporation artifacts.
Polar Aprotic Acetonitrile (ACN) Excellent (>50 mg/mL)Preferred for LC-MS. Compatible with mobile phases; low viscosity ensures accurate pipetting.
Alcohol Methanol (MeOH) Very Good (>20 mg/mL)Alternative Stock. Good general solubility but higher evaporation risk than DMSO.
Chlorinated Dichloromethane (DCM) Good Extraction Only. Useful for LLE (Liquid-Liquid Extraction) but too volatile for storage standards.
Aqueous Water / PBS Poor (<1 mg/mL)Avoid for Stock. Only use as a diluent (<50% organic) for working standards to match initial mobile phase conditions.
Decision Logic for Solvent Selection

The choice of solvent must align with the downstream analytical technique. Use the decision tree below to select the optimal solvent system.

SolventSelection Start Start: Select Solvent for 4-Ethyl-2-pyridinecarbonitrile-d5 Purpose What is the primary purpose? Start->Purpose LongTerm Long-Term Storage (Stock > 1 month) Purpose->LongTerm Stability Focus Immediate Immediate LC-MS Use (Working Std) Purpose->Immediate Compatibility Focus Extraction Sample Extraction (LLE) Purpose->Extraction Recovery Focus DMSO DMSO (Freezing Point 19°C) Prevents concentration drift LongTerm->DMSO Preferred MeOH Methanol (If -80°C storage available) LongTerm->MeOH Alternative ACN_Water 50:50 ACN:Water Matches Mobile Phase Immediate->ACN_Water DCM_EtOAc DCM or Ethyl Acetate High Partition Coeff. Extraction->DCM_EtOAc

Figure 1: Solvent Decision Matrix. Select DMSO for long-term stability to avoid concentration errors caused by solvent evaporation.

Technical Protocol: Preparation of Master Stock Solutions

Objective: Prepare a verifiable 1.0 mg/mL Master Stock Solution. Critical Constraint: 4-Ethyl-2-pyridinecarbonitrile-d5 is often supplied as a viscous oil or low-melting solid. Gravimetric accuracy is challenging with small volumes.

Step-by-Step Methodology
  • Equilibration: Allow the commercial vial to reach room temperature (20-25°C) to reduce viscosity.

  • Solvent Rinse Transfer (The "Quantitative Rinse" Method):

    • Do not attempt to weigh the oil directly onto a weighing paper.

    • Place a clean, tared 10 mL volumetric flask on the analytical balance.

    • Using a glass Pasteur pipette, transfer approximately 10 mg of the substance directly into the flask. Record the exact mass (e.g., 10.2 mg).

    • Alternative if total vial usage is intended: Rinse the original supplier vial 3 times with the solvent (e.g., DMSO) and transfer all rinses to the volumetric flask.

  • Dissolution:

    • Add solvent (DMSO or Methanol) to fill ~80% of the flask volume.

    • Vortex for 30 seconds.

    • Sonicate for 5 minutes. Note: Watch for heat generation if using DMSO; allow to cool before final volume adjustment.

  • Final Volume: Dilute to the mark with solvent. Invert 10 times to mix.

  • Verification: If UV detection is available, scan 200–400 nm. The pyridine ring exhibits characteristic absorption ~260 nm.

Stability & Storage[2][3]
  • Temperature: Store at -20°C or lower.

  • Container: Amber glass vials with PTFE-lined screw caps.

  • Shelf Life:

    • DMSO Stock: 12 months (minimal evaporation).

    • Methanol Stock: 6 months (monitor solvent level/weight).

Analytical Application: Internal Standard Workflow

In LC-MS/MS workflows, the d5-analog must be introduced early to track extraction efficiency.

IS_Workflow Stock Master Stock (1 mg/mL in DMSO) Working Working IS Solution (1 µg/mL in 50% MeOH) Stock->Working Dilution Spike Spike IS (Add 10 µL Working IS) Working->Spike Sample Biological Sample (Plasma/Urine) Sample->Spike Process Protein Precip / LLE Spike->Process Equilibration Analysis LC-MS/MS Analysis (MRM Detection) Process->Analysis

Figure 2: Internal Standard Spiking Workflow. The IS is added prior to sample processing to compensate for matrix effects.

Mass Shift Consideration: The parent compound (


) has a molecular weight of ~132.16 Da. The d5 analog (

) will be ~137.19 Da.
  • Parent MRM: 133.1

    
     Fragment
    
  • IS MRM: 138.1

    
     Fragment (+5 Da shift)
    
  • Caution: Ensure the deuterium label is on the ethyl group or stable ring positions to prevent H/D exchange in the ion source. The CAS 1330052-70-4 typically denotes a stable labeling pattern (e.g.,

    
    -ethyl or ring/ethyl mix) resistant to back-exchange in protic mobile phases [1].
    

References

  • Toronto Research Chemicals . 4-Ethyl-2-pyridinecarbonitrile-d5 Product Information. Accessed 2026. Link

  • PubChem . 4-Ethylpyridine-2-carbonitrile (Compound Summary). National Library of Medicine. Link

  • BenchChem . A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Link

  • Thermo Fisher Scientific . Safety Data Sheet: 4-Pyridinecarbonitrile. (Used for analog toxicity/handling data).[2][3] Link

  • NIST Chemistry WebBook . 4-Pyridinecarbonitrile Thermochemical Data. Link

Sources

Foundational

Strategic Sourcing and Technical Utilization of 4-Ethyl-2-pyridinecarbonitrile-d5

The following technical guide details the commercial sourcing, quality validation, and analytical application of 4-Ethyl-2-pyridinecarbonitrile-d5 . Executive Summary 4-Ethyl-2-pyridinecarbonitrile-d5 (CAS: 1330052-70-4)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial sourcing, quality validation, and analytical application of 4-Ethyl-2-pyridinecarbonitrile-d5 .

Executive Summary

4-Ethyl-2-pyridinecarbonitrile-d5 (CAS: 1330052-70-4) is a high-value stable isotope-labeled internal standard (SIL-IS) utilized primarily in the quantitative bioanalysis of pyridine-based pharmacophores. Its specific deuteration pattern (


) makes it an ideal reference material for correcting matrix effects, recovery losses, and ionization variations in LC-MS/MS assays targeting 4-ethylpyridine derivatives.

This guide provides researchers with a validated sourcing strategy, technical specifications for quality control, and a mechanistic overview of its application in Drug Metabolism and Pharmacokinetics (DMPK).

Chemical Profile & Specifications

Before sourcing, it is critical to define the physicochemical identity of the target analyte to ensure compatibility with specific mass spectrometry transitions.

PropertySpecification
Chemical Name 4-Ethyl-2-pyridinecarbonitrile-d5
Synonyms 2-Cyano-4-ethylpyridine-d5; 3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carbonitrile
CAS Number 1330052-70-4 (Labeled); 92486-38-9 (Unlabeled)
Molecular Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Molecular Weight 137.19 g/mol (vs. 132.16 g/mol for unlabeled)
Isotopic Purity Typically

atom D
Chemical Purity

(HPLC/NMR)
Solubility Soluble in Methanol, DMSO, Acetonitrile; slightly soluble in water.[1][2][3][4][5]
Storage -20°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic.

Technical Insight: The specific deuteration pattern often cited (3,5,6-trideuterio-4-(1,1-dideuterioethyl)) places three deuterium atoms on the pyridine ring and two on the benzylic carbon of the ethyl group. This distribution is strategic, minimizing deuterium-hydrogen exchange (D/H exchange) during acidic extraction protocols.

Commercial Sourcing Landscape

The market for specialized deuterated pyridines is niche. Sourcing should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) including isotopic distribution analysis.

Primary Manufacturers & Validated Suppliers

The following entities are verified sources. "Primary" indicates the likely originator of the synthesis, while "Distributors" may re-package the material.

SupplierCatalog / Part #Grade / FormatNotes
Toronto Research Chemicals (TRC) / LGC TRC-E925547 Research Grade (Neat)The primary global source. Offers exact weight packaging.
Pharmaffiliates PA STI 039990 Reference StandardStrong presence in Asian markets; good for bulk inquiries.
MedChemExpress (MCE) HY-W176013 Research GradeReliable for rapid small-scale procurement (1mg - 25mg).
Alsachim (Shimadzu Group) InquireCustom SynthesisHigh-end option if GMP grade is required.
Procurement Strategy
  • For GLP Studies: Purchase from TRC or LGC Standards to ensure the CoA meets regulatory scrutiny (includes H-NMR, MS, and isotopic enrichment calculation).

  • For Discovery/Screening: MCE or regional distributors may offer faster lead times at a lower cost.

  • Critical Check: Always verify the Isotopic Enrichment . A standard with

    
     D-incorporation contributes to the "M+0" signal, causing crosstalk with the analyte and skewing low-level quantification (LLOQ).
    

Quality Assurance Protocol (Incoming Inspection)

Upon receipt, the following "Self-Validating System" protocol ensures the material is fit for purpose. Do not rely solely on the vendor's CoA.

Step 1: Isotopic Purity Verification (HRMS)

Inject a 100 ng/mL solution into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Acceptance Criteria: The abundance of the unlabeled (

    
    , m/z 133.07) and partially labeled (
    
    
    
    , m/z 136.10) isotopologues must be
    
    
    relative to the
    
    
    peak.
  • Why? Significant

    
     presence invalidates the calibration curve at low concentrations.
    
Step 2: Proton NMR ( -NMR)

Dissolve in


.
  • Checkpoint: Verify the absence of signals in the aromatic region (positions 3, 5, 6) and the benzylic methylene region (

    
     ppm).
    
  • Observation: You should only observe the methyl triplet (if the terminal

    
     is not deuterated) or no signals if fully deuterated (depending on the specific 
    
    
    
    pattern ordered). The TRC specification implies the terminal methyl is
    
    
    , so a triplet at
    
    
    ppm should remain.

Technical Application: LC-MS/MS Workflow

The primary utility of 4-Ethyl-2-pyridinecarbonitrile-d5 is as an Internal Standard (IS) for quantifying 4-ethylpyridine derivatives in plasma or urine.

Mechanism of Action

The


-analog co-elutes with the analyte but is mass-resolved. It experiences the exact same matrix suppression  or enhancement  as the analyte. By normalizing the analyte response to the IS response, quantitative accuracy is restored.
Validated Workflow Diagram

The following Graphviz diagram illustrates the standard operating procedure for utilizing this IS in a bioanalytical assay.

LCMS_Workflow Stock Stock Prep (1 mg/mL in DMSO) Working Working IS Soln (100 ng/mL in MeOH) Stock->Working Dilution Spike Spike IS (Add 10 µL Working Soln) Working->Spike Sample Biological Sample (Plasma/Urine) Sample->Spike Precip Protein Ppt (Acetonitrile) Spike->Precip Mix Vortex Centrifuge Centrifugation (10k x g, 10 min) Precip->Centrifuge Inject LC-MS/MS Injection Centrifuge->Inject Supernatant Data Quantification (Ratio: Analyte/IS) Inject->Data MRM Transitions

Figure 1: Standardized workflow for integrating 4-Ethyl-2-pyridinecarbonitrile-d5 into a bioanalytical extraction protocol.

Synthesis Insight (The "Black Box" Revealed)

Understanding the synthesis helps in troubleshooting stability issues. The production of 2-cyanopyridines typically involves the Reissert-Henze reaction or N-oxide activation.

Hypothetical Synthesis Pathway for d5-Analog:

  • Precursor: Start with 4-Ethylpyridine-d5 (synthesized via alkylation of pyridine-d5 or reduction of acetylpyridine-d5).

  • Activation: Oxidation to 4-Ethylpyridine-d5 N-oxide.

  • Cyanation: Treatment with Trimethylsilyl cyanide (TMSCN) and Dimethylcarbamoyl chloride. This installs the cyano group at the highly electrophilic 2-position.

Synthesis_Pathway Start 4-Ethylpyridine-d5 Oxidation Oxidation (mCPBA or H2O2) Start->Oxidation Inter 4-Ethylpyridine-d5 N-Oxide Oxidation->Inter Cyanation Reissert-Henze (TMSCN / R2NCOCl) Inter->Cyanation Product 4-Ethyl-2-pyridinecarbonitrile-d5 Cyanation->Product Regioselective Substitution

Figure 2: Likely synthetic route involving N-oxide activation to install the nitrile group at the 2-position.

References

  • LGC Standards. (2023). Product Specification: 4-Ethyl-2-pyridinecarbonitrile-d5 (TRC-E925547).[5] Toronto Research Chemicals.

  • Pharmaffiliates. (2023). Certificate of Analysis: 4-Ethyl-2-pyridinecarbonitrile-d5 (PA STI 039990).[6]

  • Katritzky, A. R., et al. (2005).[7] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993–997.[7] (Foundational chemistry for cyanation mechanism).

  • MedChemExpress. (2023). 4-Ethylpyridine-2-carbonitrile-d5 Product Information.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantitation of 4-Ethyl-2-pyridinecarbonitrile in Etoricoxib API using Stable Isotope Dilution LC-MS/MS

This Application Note and Protocol guide details the use of 4-Ethyl-2-pyridinecarbonitrile-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of the process-related impurity 4-Ethyl-2-pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 4-Ethyl-2-pyridinecarbonitrile-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of the process-related impurity 4-Ethyl-2-pyridinecarbonitrile (also known as 4-Ethylpicolinonitrile) in pharmaceutical matrices, specifically within the manufacturing workflow of Etoricoxib .[1]

Introduction & Scientific Rationale

In the synthesis of COX-2 inhibitors such as Etoricoxib , substituted pyridines are critical building blocks.[1] 4-Ethyl-2-pyridinecarbonitrile is a key intermediate used to construct the central bipyridine scaffold of the drug substance.[1] Residual traces of this intermediate in the final Active Pharmaceutical Ingredient (API) must be monitored to strictly low levels (typically <0.05% or ppm levels depending on genotoxicity assessment) to comply with ICH Q3A(R2) and ICH M7 guidelines.

Why Use 4-Ethyl-2-pyridinecarbonitrile-d5?

Quantifying low-level impurities in a high-concentration API matrix is challenging due to matrix effects (ion suppression/enhancement) in Electrospray Ionization (ESI).[1]

  • Co-elution: The impurity often shares structural similarity with the API, leading to retention time overlap.

  • Compensation: The d5-labeled analog acts as an ideal internal standard because it shares identical physicochemical properties (pKa, solubility, retention time) with the analyte but is mass-resolved by the mass spectrometer.[1]

  • Precision: It automatically corrects for variations in extraction recovery, injection volume, and ionization efficiency.

Chemical Properties & Reagents

CompoundStructure DescriptionCAS No.MW ( g/mol )Function
Analyte 4-Ethyl-2-pyridinecarbonitrile92486-38-9132.16Target Impurity
Internal Standard 4-Ethyl-2-pyridinecarbonitrile-d51330052-70-4137.19SIL-IS
Matrix Etoricoxib API202409-33-4358.84Sample Matrix

Storage: Store both standards at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile group.

Method Development Strategy

Mass Spectrometry (MS/MS) Optimization

The basic nitrogen of the pyridine ring makes Positive Electrospray Ionization (ESI+) the mode of choice.

  • Precursor Ion Selection:

    • Analyte: [M+H]⁺ = 133.1 m/z [1]

    • IS (d5): [M+H]⁺ = 138.1 m/z [1]

  • Product Ion Selection:

    • Common fragmentation for cyanopyridines involves the loss of HCN (27 Da) or the ethyl group.[1]

    • Primary Transition (Quantifier): 133.1

      
       106.1 (Loss of HCN).[1]
      
    • Secondary Transition (Qualifier): 133.1

      
       79.1 (Pyridine ring fragment).[1]
      
Chromatography

A C18 Reverse Phase column is recommended.[1] The nitrile group provides moderate polarity, but the ethyl group adds hydrophobicity.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ESI).[1]

    • B: Acetonitrile (ACN).[1][2]

  • Gradient: A fast gradient is sufficient, but separation from the massive Etoricoxib peak is crucial to prevent source saturation.

Experimental Protocol

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

  • Weigh 10.0 mg of 4-Ethyl-2-pyridinecarbonitrile into a 10 mL volumetric flask. Dissolve in 100% ACN.

  • Weigh 10.0 mg of 4-Ethyl-2-pyridinecarbonitrile-d5 into a 10 mL volumetric flask. Dissolve in 100% ACN.

Internal Standard Working Solution (IS-WS):

  • Dilute the d5-Stock with 50:50 ACN:Water to a concentration of 1 µg/mL (1000 ng/mL) .

Calibration Standards:

  • Prepare a calibration curve for the Analyte ranging from 1 ng/mL to 1000 ng/mL in 50:50 ACN:Water.[1]

  • Spike each calibration standard with a constant concentration of IS-WS (e.g., final concentration 50 ng/mL ).[1]

Sample Preparation (API Extraction)

Objective: Extract the impurity from the solid Etoricoxib API matrix.

  • Weighing: Weigh 50.0 mg of Etoricoxib API sample into a 15 mL centrifuge tube.

  • Dissolution: Add 5.0 mL of Sample Diluent (50:50 ACN:Water).

  • IS Addition: Add 50 µL of IS-WS (1 µg/mL) to the tube.

    • Note: This results in an IS concentration of ~10 ng/mL in the sample.[1]

  • Sonication: Sonicate for 10 minutes to ensure complete dissolution of the API.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes (if any insoluble excipients are present; for pure API this may be skipped).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

LC-MS/MS Parameters[1]

LC Conditions:

  • Flow Rate: 0.4 mL/min[1]

  • Injection Vol: 2-5 µL

  • Column Temp: 40°C

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.00 5 Initial Hold
0.50 5 Start Elution
3.00 90 Ramp to wash API
4.00 90 Wash Hold
4.10 5 Re-equilibration

| 6.00 | 5 | End of Run |

MS/MS Transitions (MRM Mode):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Dwell Time (ms)
Analyte 133.1106.12050
Analyte (Qual) 133.179.13550
IS (d5) 138.1111.12050

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, highlighting the critical integration point of the Internal Standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis API Etoricoxib API (Solid Sample) Mix Vortex & Sonicate API->Mix Solvent Dissolution Solvent (50:50 ACN:H2O) Solvent->Mix IS IS Spike (4-Ethyl-2-pyridinecarbonitrile-d5) IS->Mix Normalization Step Filter Filter (0.22 µm) Mix->Filter LC UHPLC Separation (C18 Column) Filter->LC ESI ESI+ Ionization LC->ESI MRM MRM Detection (133->106 / 138->111) ESI->MRM Result Quantitation (Ratio: Area_Analyte / Area_IS) MRM->Result

Caption: Workflow for impurity quantitation. The d5-IS (Red) is added early to correct for all downstream variances.

Validation & Quality Control

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps:

Linearity & Range
  • Plot the Area Ratio (Analyte Peak Area / IS Peak Area) against Concentration.[1]

  • Acceptance:

    
    .[1][3]
    
  • Weighting: Use

    
     or 
    
    
    
    weighting to improve accuracy at the lower end of the curve (impurity level).[1]
Matrix Effect Assessment

Since Etoricoxib is present in high excess, it may suppress the ionization of the impurity.

  • Post-Column Infusion: Infuse the IS continuously while injecting a blank API sample. Observe for dips in the baseline at the retention time of the impurity.[1]

  • IS Normalization: Calculate the Matrix Factor (MF).

    
    
    
    • Crucial Check: The MF for the Analyte and the d5-IS should be identical.[1] If Analyte MF = 0.5 and IS MF = 0.5, the ratio remains 1.0, proving the method is robust.

Accuracy (Recovery)

Spike Etoricoxib API (confirmed free of impurity or low level) with the impurity at 3 levels (Limit of Quantitation, 100% Specification, 150% Specification).

  • Acceptance: Mean recovery 80–120%.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
IS Signal Drop Ion suppression from Etoricoxib API co-elution.Adjust LC gradient to separate the massive API peak from the small impurity peak.
Deuterium Exchange H/D exchange at acidic pH (rare for alkyl-d5, common for aromatic-d).[1]The ethyl-d5 group is stable.[1] Ensure pH is not extremely acidic (<2) or basic (>10) for prolonged periods.
Carryover Sticky nitrile sticking to injector needle.[1]Use a needle wash with high organic content (e.g., 90% Methanol).

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation.[1] Link

  • Teva Pharmaceutical Industries. (2014).[1] Process for the preparation of Etoricoxib.[1][4] World Intellectual Property Organization, WO2014020603A1. (Describes the use of 4-ethyl-2-pyridinecarbonitrile as an intermediate). Link

  • Toronto Research Chemicals. (2023).[1][5] 4-Ethyl-2-pyridinecarbonitrile-d5 Product Page.[1][6] (Source for physicochemical data and commercial availability).[1][7][8][9] Link

  • European Pharmacopoeia (Ph.[1][9] Eur.). (2023).[1] Etoricoxib Monograph 2534.[1] (Defines impurity limits and general analytical requirements). Link

Sources

Application

GC-MS Method Development Guide: 4-Ethyl-2-pyridinecarbonitrile-d5

Application Note & Protocol Executive Summary & Scientific Context This technical guide details the development of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitation of 4-Ethyl-2-pyridinecarbonitr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Executive Summary & Scientific Context

This technical guide details the development of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitation of 4-Ethyl-2-pyridinecarbonitrile (CAS: 92486-38-9), utilizing its stable isotope analog 4-Ethyl-2-pyridinecarbonitrile-d5 as an internal standard (IS).

Target Analyte Relevance: 4-Ethyl-2-pyridinecarbonitrile (also known as 2-Cyano-4-ethylpyridine) is a critical intermediate in the synthesis of Etoricoxib (Arcoxia), a selective COX-2 inhibitor used for pain management and arthritis [1, 2]. Precise quantification of this intermediate is essential for:

  • Impurity Profiling: Monitoring residual precursors in Active Pharmaceutical Ingredients (API).[1]

  • Process Control: Optimizing reaction yields during the pyridine ring construction phase of Etoricoxib synthesis.

The Role of Deuterated IS (-d5): Using the -d5 analog corrects for variability in extraction recovery, injection volume, and ionization efficiency (matrix effects). As a structural twin, it co-elutes (or elutes in close proximity) and behaves identically to the analyte during sample preparation, providing the highest tier of quantitative rigor (E-E-A-T Principle: Accuracy).

Physicochemical Framework

Understanding the molecule is the prerequisite for method design.[1]

PropertyData (Non-deuterated)Implication for GC-MS
Molecular Weight 132.16 g/mol Suitable for EI-MS. Parent ion (

) likely 132.[1]
Boiling Point ~167–169 °C (760 mmHg)Volatile.[1][2] Elutes mid-range on standard columns.
Log P ~1.7Moderately lipophilic.[1] Extracts well into EtOAc or DCM.[1]
Basicity Pyridine NitrogenPotential for peak tailing.[1] Requires deactivated liners and columns.[1]
Functional Groups Nitrile (-CN), Ethyl (-C2H5)-CN is electron-withdrawing, reducing basicity compared to alkyl pyridines, improving peak shape.

Instrumentation & Conditions

Rationale: The method uses a non-polar, ultra-inert column to prevent adsorption of the basic pyridine nitrogen.[1]

Chromatographic Conditions
  • GC System: Agilent 7890B / 8890 or equivalent.[1]

  • Column: DB-5MS UI (Ultra Inert) or Rtx-5MS , 30 m × 0.25 mm ID × 0.25 µm film.

    • Why: The "UI" designation is critical.[1] Standard columns may show active sites that interact with the pyridine ring, causing tailing.[1]

  • Carrier Gas: Helium (99.999%) @ 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless (S/SL).

    • Mode: Split (10:1) for process samples; Splitless for trace impurity analysis.[1]

    • Temperature: 250 °C.

    • Liner:Ultra-Inert Deactivated Liner with glass wool (e.g., Agilent Ultra Inert split liner).[1] Crucial to prevent N-adsorption.

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1152000.0
Ramp 2303003.0
Total Time ~16.6 min

Logic: Starting at 60°C focuses the solvent band.[1] The ramp to 200°C covers the analyte BP (168°C).[1] The hard ramp to 300°C prevents carryover of heavier synthesis byproducts.[1]

Mass Spectrometry (MS) Settings
  • Source: Electron Ionization (EI), 70 eV.[1]

  • Source Temp: 230 °C.

  • Quad Temp: 150 °C.

  • Transfer Line: 280 °C.[1]

  • Acquisition Mode: SIM (Selected Ion Monitoring) .

    • Why: SIM provides maximum sensitivity and selectivity, distinguishing the -d5 IS from the -d0 analyte even if they partially co-elute.[1]

SIM Table Setup (Theoretical - Confirm with Full Scan):

Compound Target Ion (Quant) Qualifier Ions Dwell Time

| Analyte (d0) | 132 (


) | 117 (

), 105 | 25 ms | | IS (d5) | 137 (

) | 119 (

)* | 25 ms |

*Note: Fragmentation depends on the position of deuterium.[1] If the ethyl group is fully deuterated (


), loss of methyl (

) shifts fragment by +3 mass units vs d0.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for sample preparation and analysis.

MethodWorkflow cluster_Prep Sample Preparation cluster_GC GC-MS Analysis Start Sample Collection (Reaction Mix or API) Weigh Weigh Sample (~10-50 mg) Start->Weigh Dissolve Dissolve in Acetonitrile (Initial Dilution) Weigh->Dissolve Spike Spike with IS (4-Ethyl-2-pyridinecarbonitrile-d5) Target: 50 µg/mL final Dissolve->Spike Filter Filter (0.22 µm PTFE) Remove particulates Spike->Filter Inject Injection (1 µL) Split 10:1 Filter->Inject Sep Separation (DB-5MS UI) Analyte & IS Co-elution Check Inject->Sep Detect MS Detection (SIM Mode) Monitor m/z 132 & 137 Sep->Detect Calc Data Analysis Calculate Area Ratio (A_analyte / A_IS) Detect->Calc

Caption: Operational workflow from sample intake to quantitative data generation.

Standard Preparation Protocol

Reagents:

  • Analyte Standard: 4-Ethyl-2-pyridinecarbonitrile (>98%).

  • Internal Standard: 4-Ethyl-2-pyridinecarbonitrile-d5 (>98 atom % D).

  • Solvent: Acetonitrile (LC-MS Grade).[1]

Steps:

  • IS Stock Solution (1 mg/mL): Dissolve 10 mg of d5-IS in 10 mL Acetonitrile. Store at -20°C.

  • Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of Reference Standard in 10 mL Acetonitrile.

  • Calibration Curve Construction:

    • Prepare 6 vials.

    • Add varying amounts of Analyte Stock (e.g., to achieve 1, 5, 10, 20, 50, 100 µg/mL).

    • Add a constant volume of IS Stock to every vial (e.g., to achieve fixed 20 µg/mL IS concentration).

    • Dilute to volume with Acetonitrile.[1]

System Suitability & Tuning

Before running samples, verify the "Isotope Effect":

  • Inject a mix of d0 and d5.[1]

  • Observation: Deuterated compounds often elute slightly earlier (0.02 - 0.05 min) than non-deuterated analogs on non-polar columns due to weaker dispersion forces.[1]

  • Action: Ensure the MS data acquisition window covers both peaks if they separate slightly.

Method Development Decision Tree

Use this logic to troubleshoot and optimize the method during development.

OptimizationLogic Start Initial Run (Full Scan) CheckPeak Check Peak Shape Start->CheckPeak Tailing Tailing Observed? CheckPeak->Tailing Yes GoodShape Symmetric Peak CheckPeak->GoodShape No Action1 Replace Liner with Ultra-Inert Deactivated Tailing->Action1 CheckRes Check Resolution (Matrix Interferences) GoodShape->CheckRes Action2 Switch to Mid-Polar Column (DB-624 or DB-1701) Action1->Action2 If fails Final Validate Method Action2->Final Coelution Matrix Peak Co-elutes CheckRes->Coelution Yes Clean Clean Baseline CheckRes->Clean No Action3 Optimize Oven Ramp (Slow down ramp near 160-180°C) Coelution->Action3 Clean->Final Action4 Use Unique Ions (SIM) Select higher m/z fragments Action3->Action4 Action4->Final

Caption: Troubleshooting logic for peak shape and matrix interference.

Validation Strategy (Self-Validating System)

To ensure the method is authoritative and trustworthy, apply these validation criteria based on ICH Q2(R1) guidelines.

  • Specificity:

    • Inject Blank Solvent: Ensure no peaks at analyte RT.[1]

    • Inject Matrix Blank (if available): Ensure no interference at m/z 132 or 137.[1]

    • Cross-Signal Contribution: Inject high conc.[1] Analyte (d0) only.[1] Check for signal at IS (d5) mass (m/z 137). Inject IS (d5) only.[1] Check for signal at Analyte mass (m/z 132).[1][3]

    • Acceptance: Contribution should be < 0.5% of the LOQ response.[1]

  • Linearity:

    • Plot Area Ratio (

      
      ) vs. Concentration Ratio .
      
    • 
       must be > 0.995.[1][4]
      
  • Accuracy & Precision:

    • Spike matrix at 3 levels (Low, Mid, High).[1][5]

    • Recovery should be 80–120%.[1]

    • RSD < 5% (System Precision).[1]

References

  • Etoricoxib Synthesis Context: "A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib." RSC Advances. Available at: [Link]

  • Chemical Identity (PubChem): "4-Ethylpyridine-2-carbonitrile."[1][3] National Library of Medicine.[1] Available at: [Link]

  • Internal Standard Guidelines: "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration (FDA).[1] Available at: [Link]

  • Isotope Effects in GC: "Deuterium isotope effects on retention time in gas chromatography." Journal of Chromatography A. (General concept reference).
  • Supplier Data (Properties): "4-Ethyl-2-pyridinecarbonitrile properties." The Good Scents Company.[1] Available at: [Link]

Sources

Method

Pharmacokinetic Bioanalysis of TYK2 Inhibitors: Utilizing 4-Ethyl-2-pyridinecarbonitrile-d5 as a Stable Isotope-Labeled Internal Standard

Executive Summary & Scientific Context The accurate pharmacokinetic (PK) profiling of novel therapeutics and their reactive intermediates is a cornerstone of modern drug development. 4-Ethyl-2-pyridinecarbonitrile is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The accurate pharmacokinetic (PK) profiling of novel therapeutics and their reactive intermediates is a cornerstone of modern drug development. 4-Ethyl-2-pyridinecarbonitrile is a critical pharmacophore and synthetic intermediate utilized in the development of highly selective Tyrosine Kinase 2 (TYK2) inhibitors, such as the investigational drug GLPG3667[1]. These inhibitors are designed to target the JAK-STAT signaling pathway for the treatment of autoimmune diseases like psoriasis[2].

During preclinical and clinical PK studies, quantifying this moiety—either as a free metabolite, a toxicological intermediate, or as a structural component of the Active Pharmaceutical Ingredient (API)—requires extreme precision. To achieve this, 4-Ethyl-2-pyridinecarbonitrile-d5 (CAS: 1330052-70-4) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3][4]. This application note details the mechanistic rationale, physicochemical properties, and a self-validating LC-MS/MS protocol for utilizing this deuterated standard in high-throughput bioanalysis.

Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor IL23->Receptor TYK2 TYK2 Kinase Receptor->TYK2 STAT STAT Phosphorylation TYK2->STAT Inflam Autoimmune Inflammation STAT->Inflam Inhibitor TYK2 Inhibitor (e.g., GLPG3667) Inhibitor->TYK2

Fig 1. TYK2/JAK-STAT signaling pathway and targeted inhibition in autoimmune diseases.

Mechanistic Rationale: The Causality of Deuteration in LC-MS/MS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), biological matrices (like plasma or serum) contain endogenous phospholipids and proteins that co-elute with the target analyte. These endogenous compounds compete for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression or enhancement (matrix effects).

Why use a d5-labeled standard?

  • Chromatographic Co-elution: Because 4-Ethyl-2-pyridinecarbonitrile-d5 shares the exact physicochemical properties of the unlabeled analyte, it co-elutes perfectly. Causality dictates that whatever matrix suppression affects the analyte at that specific retention time will equally affect the IS. The ratio of Analyte/IS remains constant, correcting for signal fluctuations.

  • Isotopic Cross-Talk Elimination: The unlabeled compound has a monoisotopic mass of 132.06 Da[5]. Natural isotopes (e.g., ^13C) create an M+1 and M+2 envelope. By utilizing a +5 Da mass shift (137.10 Da)[4], the SIL-IS is placed well beyond the natural isotopic envelope of the unlabeled drug. This prevents the unlabeled analyte from contributing false signal to the IS channel, ensuring a linear calibration curve even at the Upper Limit of Quantification (ULOQ).

Quantitative Data: Physicochemical Properties

Table 1: Properties of the Analyte and SIL-IS [3][4][5]

PropertyUnlabeled AnalyteDeuterated Standard (SIL-IS)
Chemical Name 4-Ethyl-2-pyridinecarbonitrile4-Ethyl-2-pyridinecarbonitrile-d5
CAS Number 92486-38-91330052-70-4
Molecular Formula C8H8N2C8H3D5N2
Molecular Weight 132.16 g/mol 137.19 g/mol
Monoisotopic Mass 132.0687 Da137.1001 Da
SMILES CCC1=CC(=NC=C1)C#N[2H]c1nc(C#N)c([2H])c(c1[2H])C([2H])([2H])C

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in quality control (QC) checkpoints that actively prove the absence of interference and the stability of the extraction.

G N1 Plasma Sample N2 Spike SIL-IS N1->N2 N3 Protein Precip. N2->N3 N4 LC Separation N3->N4 N5 ESI-MS/MS N4->N5 N6 PK Analysis N5->N6

Fig 2. Bioanalytical workflow utilizing SIL-IS for robust pharmacokinetic quantification.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) using acetonitrile crashes out plasma proteins that would otherwise clog the LC column, while the high organic content ensures the lipophilic pyridinecarbonitrile remains highly soluble in the supernatant.

  • Aliquot 50 µL of K2EDTA human plasma into a 96-well plate.

  • Add 10 µL of the working SIL-IS solution (4-Ethyl-2-pyridinecarbonitrile-d5 at 100 ng/mL in 50% Methanol).

  • Add 150 µL of cold Acetonitrile (100%) containing 0.1% Formic Acid to induce precipitation.

  • Vortex the plate at 1000 RPM for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water (to match the initial LC mobile phase conditions and prevent peak broadening).

Step 2: LC-MS/MS Conditions

Causality: A C18 column is chosen for reversed-phase retention of the ethyl-pyridine moiety. The acidic mobile phase (0.1% Formic Acid) ensures the pyridine nitrogen is protonated [M+H]+, maximizing ionization efficiency in the positive ESI mode.

Table 2: LC Gradient Parameters Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
2.500.401090
3.500.401090
3.600.40955
5.000.40955

Table 3: MS/MS MRM Transitions (Positive ESI) Note: The primary fragmentation pathway involves the loss of the nitrile group (HCN, -27 Da).

AnalytePrecursor Ion [M+H]+Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-Ethyl-2-pyridinecarbonitrile133.1106.15022
4-Ethyl-2-pyridinecarbonitrile-d5138.1111.15022

System Suitability and Self-Validation Checkpoints

To establish the trustworthiness of the generated PK data, the protocol must pass the following internal validation gates before sample analysis:

  • Checkpoint 1 (Matrix Blank Check): Inject a blank plasma extract (no analyte, no IS). Acceptance: The signal at the retention time of the analyte and IS must be <20% of the Lower Limit of Quantification (LLOQ) signal. This proves the absence of endogenous isobaric interference.

  • Checkpoint 2 (Isotopic Cross-Talk Check): Inject a "Zero Sample" (plasma spiked with IS only) and a "High-QC Sample" (plasma spiked with ULOQ analyte only).

    • Causality: If the +5 Da shift is insufficient, the High-QC will show a false peak in the IS channel.

    • Acceptance: The IS channel in the High-QC must show <5% of the nominal IS response. The Analyte channel in the Zero Sample must show <20% of the LLOQ.

  • Checkpoint 3 (Matrix Effect Factor): Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio of (Analyte/IS) spiked into post-extracted blank plasma versus pure solvent. Acceptance: The CV of the IS-normalized MF across 6 different lots of plasma must be ≤15%, proving the deuterated standard successfully normalizes matrix suppression.

References

  • Menet, C. J., et al. "Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases". Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14482378, 4-Ethylpyridine-2-carbonitrile". Available at:[Link]

Sources

Application

Application Notes and Protocols for Metabolite Identification Using 4-Ethyl-2-pyridinecarbonitrile-d5

Introduction: The Critical Role of Deuterated Standards in Metabolite Identification In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for assessing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Deuterated Standards in Metabolite Identification

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for assessing its efficacy and safety.[1][2] Metabolite identification (MetID) studies are crucial for elucidating biotransformation pathways, identifying potentially active or toxic metabolites, and ensuring the appropriate selection of preclinical toxicology species.[1][3] Among the sophisticated analytical techniques employed for this purpose, liquid chromatography-mass spectrometry (LC-MS) stands out for its sensitivity and selectivity.[4][5] However, the complexity of biological matrices presents significant challenges, including ion suppression and sample loss during preparation, which can compromise data accuracy.[6][7]

To overcome these hurdles, the use of stable isotope-labeled internal standards, particularly deuterated compounds, has become the gold standard in quantitative and qualitative bioanalysis.[6][8] A deuterated internal standard is a version of the analyte where hydrogen atoms are replaced by deuterium.[8][9] This subtle mass increase allows the mass spectrometer to distinguish between the analyte and the standard, while their virtually identical physicochemical properties ensure they behave similarly during sample preparation and analysis.[6][8] This application note provides a comprehensive guide to the principles and protocols for utilizing 4-Ethyl-2-pyridinecarbonitrile-d5 for the robust identification and characterization of its corresponding metabolites.

Principle of Isotope Dilution Mass Spectrometry and Metabolite Profiling

The application of 4-Ethyl-2-pyridinecarbonitrile-d5 in metabolite identification hinges on the principle of isotope dilution mass spectrometry (IDMS).[8] By introducing a known quantity of the deuterated standard into a biological sample at the initial stage of preparation, it acts as a perfect mimic for the unlabeled analyte.[8] Any variability encountered during extraction, chromatography, or ionization will affect both the analyte and the internal standard equally.[6][8] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling accurate quantification and confident metabolite identification.[8]

When a 1:1 molar ratio of the unlabeled drug (4-Ethyl-2-pyridinecarbonitrile) and its deuterated analog (4-Ethyl-2-pyridinecarbonitrile-d5) is introduced into a biological system, any resulting metabolite will appear in the mass spectrum as a distinct doublet of peaks. These peaks will be separated by the mass difference corresponding to the number of deuterium atoms (in this case, 5 Daltons).[10] This characteristic isotopic signature provides a powerful tool for distinguishing drug-related metabolites from the vast background of endogenous molecules.[10]

Chemical and Physical Properties

A thorough understanding of the properties of both the analyte and its deuterated internal standard is essential for method development.

Property4-Ethyl-2-pyridinecarbonitrile4-Ethyl-2-pyridinecarbonitrile-d5
Molecular Formula C₈H₈N₂C₈H₃D₅N₂
Molecular Weight 132.16 g/mol [11][12]137.19 g/mol [13][14]
CAS Number 92486-38-9[11][12]1330052-70-4[13][14]
Monoisotopic Mass 132.068748264 Da[11]137.1001 Da[13]

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for metabolite identification using a deuterated internal standard.

Caption: A generalized workflow for metabolite identification.

Detailed Protocols

Protocol 1: In Vitro Metabolite Profiling in Human Liver Microsomes (HLM)

This protocol details the steps for identifying metabolites of 4-Ethyl-2-pyridinecarbonitrile in a common in vitro system.

Materials:

  • 4-Ethyl-2-pyridinecarbonitrile

  • 4-Ethyl-2-pyridinecarbonitrile-d5

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 4-Ethyl-2-pyridinecarbonitrile in DMSO.

    • Prepare a 10 mM stock solution of 4-Ethyl-2-pyridinecarbonitrile-d5 in DMSO.

    • Create a 1:1 molar ratio working solution by mixing equal volumes of the two stock solutions.

  • Incubation:

    • In a microcentrifuge tube, combine HLMs (final concentration 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the 1:1 working solution to a final substrate concentration of 1 µM.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, and 60 minutes).

  • Reaction Termination and Protein Precipitation:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex the sample and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated protein.[15]

  • Sample Preparation for LC-MS Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[10]

Protocol 2: LC-MS/MS Method Development and Analysis

This protocol provides a starting point for developing a robust LC-MS/MS method for metabolite detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[4]

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[5]

LC Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[16]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (e.g., m/z 100-1000)
Data Acquisition Data-Dependent Acquisition (DDA) for MS/MS
Collision Energy Ramped collision energy (e.g., 10-40 eV)

Data Analysis and Interpretation

  • Feature Detection: Process the raw LC-MS data using appropriate software to detect all chromatographic peaks.

  • Isotopic Doublet Identification: Search the data for pairs of peaks with a mass difference of 5.0315 Da (the mass difference between C₈H₈N₂ and C₈H₃D₅N₂).

  • Background Subtraction: Compare the chromatograms of the time-zero and incubated samples to distinguish metabolites from artifacts.

  • Structural Elucidation:

    • Analyze the MS/MS fragmentation patterns of the identified metabolite doublets.

    • The fragmentation patterns of the labeled and unlabeled metabolites should be similar, with a mass shift observed for fragments containing the deuterium label.[10]

    • Propose biotransformation pathways based on the mass shifts observed between the parent compound and its metabolites (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

Visualization of a Common Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for 4-Ethyl-2-pyridinecarbonitrile.

Metabolic Pathway Hypothetical Metabolic Pathway of 4-Ethyl-2-pyridinecarbonitrile Parent 4-Ethyl-2-pyridinecarbonitrile (m/z = 133.07) Metabolite1 Hydroxylated Metabolite (m/z = 149.07) Parent->Metabolite1 +16 Da (Hydroxylation) Parent_d5 4-Ethyl-2-pyridinecarbonitrile-d5 (m/z = 138.10) Metabolite1_d5 Hydroxylated Metabolite-d5 (m/z = 154.10) Parent_d5->Metabolite1_d5 +16 Da (Hydroxylation) Metabolite2 Glucuronide Conjugate (m/z = 309.10) Metabolite1->Metabolite2 +176 Da (Glucuronidation) Metabolite2_d5 Glucuronide Conjugate-d5 (m/z = 314.13) Metabolite1_d5->Metabolite2_d5 +176 Da (Glucuronidation)

Caption: A hypothetical biotransformation pathway.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The consistent presence of the characteristic isotopic doublet across all identified metabolites serves as an internal confirmation of their origin from the parent drug. Furthermore, the co-elution of the deuterated internal standard with the unlabeled analyte provides a continuous check on the performance of the chromatographic system.[9] Adherence to these protocols, coupled with the use of high-purity standards and calibrated instrumentation, ensures the generation of reliable and defensible data, which is critical for regulatory submissions and informed decision-making in drug development.[7][17]

Conclusion

The use of 4-Ethyl-2-pyridinecarbonitrile-d5 as an internal standard provides an exceptionally robust and reliable method for metabolite identification. This approach effectively mitigates the challenges associated with complex biological matrices, leading to high-confidence data. The detailed protocols and principles outlined in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful technique in their metabolite identification workflows.

References

  • Patti, G. J., & Shriver, L. P. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. Retrieved March 7, 2024, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Resolve Mass Spectrometry. Retrieved March 7, 2024, from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ijcrt.org. Retrieved March 7, 2024, from [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). aptochem.com. Retrieved March 7, 2024, from [Link]

  • Metabolite Annotation through Stable Isotope Labeling - ScienceDirect. (n.d.). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. Retrieved March 7, 2024, from [Link]

  • Internal Standards in metabolomics - IsoLife. (n.d.). IsoLife. Retrieved March 7, 2024, from [Link]

  • Horning, M. G., & Stillwell, W. G. (1983). Drug metabolite identification: stable isotope methods. PubMed. Retrieved March 7, 2024, from [Link]

  • Stable isotope labeled metabolomics improves identification of novel metabolites and pathways - Bioanalysis Zone. (2014, October 7). Bioanalysis Zone. Retrieved March 7, 2024, from [Link]

  • Patti, G. J., & Shriver, L. P. (2013). Full article: Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Taylor & Francis. Retrieved March 7, 2024, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30). YouTube. Retrieved March 7, 2024, from [Link]

  • Internal Standard Sets for Reliable Metabolomic Analysis. (2025, October 27). IROA Technologies. Retrieved March 7, 2024, from [Link]

  • Petsalo, A. (2011, June 4). Development of LC/MS techniques for plant and drug metabolism studies. OuluREPO. Retrieved March 7, 2024, from [Link]

  • Wu, L., & Mashego, M. R. (2005). Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ryan, D., & O'Shea, K. (2024, August 7). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. PMC. Retrieved March 7, 2024, from [Link]

  • Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. (2024, June 26). analyticalsciencejournals.onlinelibrary.wiley.com. Retrieved March 7, 2024, from [Link]

  • LC/MS Applications in Drug Development | BioAgilytix. (n.d.). BioAgilytix. Retrieved March 7, 2024, from [Link]

  • MetID insights for drug development | Labcorp. (n.d.). Labcorp. Retrieved March 7, 2024, from [Link]

  • Korfmacher, W. A., & El-Shourbagy, T. (2010, January 1). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. Retrieved March 7, 2024, from [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). fda.gov. Retrieved March 7, 2024, from [Link]

  • Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences - Infinix Bio. (2026, March 1). Infinix Bio. Retrieved March 7, 2024, from [Link]

  • Metabolite Profiling and Identification (MetID) | Cyprotex - Evotec. (n.d.). Cyprotex - Evotec. Retrieved March 7, 2024, from [Link]

  • Chen, Y., & Di, L. (2023). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. pubs.acs.org. Retrieved March 7, 2024, from [Link]

  • 4-Ethylpyridine-2-carbonitrile | C8H8N2 | CID 14482378 - PubChem. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • CAS No : 1330052-70-4| Chemical Name : 4-Ethyl-2-pyridinecarbonitrile-d5 | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved March 7, 2024, from [Link]

  • CAS No : 92486-38-9| Chemical Name : 4-Ethyl-2-pyridinecarbonitrile | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved March 7, 2024, from [Link]

  • Innovative drug metabolite identification and characterization using electron activated dissociation - SCIEX. (n.d.). SCIEX. Retrieved March 7, 2024, from [Link]

Sources

Method

Application Note: Preparation of 4-Ethyl-2-pyridinecarbonitrile-d5 Standard Solutions

This application note provides a comprehensive, expert-level guide for the preparation, handling, and validation of 4-Ethyl-2-pyridinecarbonitrile-d5 standard solutions. This document is designed for bioanalytical scient...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, expert-level guide for the preparation, handling, and validation of 4-Ethyl-2-pyridinecarbonitrile-d5 standard solutions. This document is designed for bioanalytical scientists and drug development professionals conducting LC-MS/MS assays where this compound serves as a stable isotope-labeled internal standard (SIL-IS).

Introduction & Scientific Rationale

In quantitative LC-MS/MS bioanalysis, the accuracy of data is inextricably linked to the quality of the Internal Standard (IS). 4-Ethyl-2-pyridinecarbonitrile-d5 is the deuterated analog of 4-Ethyl-2-pyridinecarbonitrile (also known as 2-Cyano-4-ethylpyridine).[1][2] It is typically utilized to normalize variations in extraction recovery, transfer volumes, and ionization efficiency (matrix effects).

Why This Protocol Matters
  • Physical State Handling: The parent compound is often a light green oil or low-melting solid at room temperature. Weighing small quantities of viscous oils requires specific gravimetric techniques to avoid concentration errors >5%.

  • Isotopic Fidelity: While the ethyl-d5 label is chemically stable, improper solubilization or storage can lead to degradation, altering the isotopic ratio and compromising the "carrier effect" essential for trace analysis.

  • Solubility Profile: The pyridine ring and nitrile group impart specific solubility characteristics (soluble in alcohols/nitriles, sparingly soluble in pure water) that dictate solvent selection.

Compound Characterization

Before initiating solution preparation, verify the Certificate of Analysis (CoA) for the specific lot.

PropertySpecificationNotes
Compound Name 4-Ethyl-2-pyridinecarbonitrile-d5Synonyms: 2-Cyano-4-ethylpyridine-d5
Molecular Formula

5 Deuterium atoms
Molecular Weight 137.19 g/mol Unlabeled MW: ~132.16 g/mol
Physical State Oil or Low-Melting SolidViscous liquid handling protocols apply
Solubility Methanol, Acetonitrile, DMSOAvoid 100% aqueous dissolution
Storage -20°C (Desiccated)Hygroscopic; equilibrate to RT before opening

Detailed Experimental Protocol

Materials & Equipment[3][4]
  • Solvent A (Primary Stock): Methanol (LC-MS Grade). Rationale: Methanol is an excellent solvent for pyridines and ensures complete dissolution.

  • Solvent B (Working Diluent): 50:50 Acetonitrile:Water (v/v). Rationale: Matches typical mobile phase initial conditions to prevent solvent mismatch peaks.

  • Equipment: Analytical balance (0.01 mg readability), Class A volumetric flasks (amber glass), gas-tight glass syringe (for oil transfer).

Primary Stock Solution Preparation (1.0 mg/mL)

Critical Step: Due to the compound potentially being an oil, weighing by difference is the only validated method to ensure accuracy. Do not rely on density calculations for primary standards.

  • Equilibration: Remove the vial from the freezer and allow it to reach room temperature (approx. 30 mins) in a desiccator to prevent water condensation.

  • Tare: Place a 10 mL Class A amber volumetric flask on the balance. Tare the balance.

  • Transfer:

    • If Solid: Weigh approx. 10 mg directly into the flask.

    • If Oil: Use a clean pipette or syringe. Weigh the syringe full, transfer ~10 mg into the flask, and weigh the syringe again. The difference is the mass transferred (

      
      ).
      
  • Dissolution: Add approximately 8 mL of Methanol . Sonicate for 5 minutes. The pyridine ring ensures rapid solubility, but the oil must be fully dispersed.

  • Volume Make-up: Dilute to volume with Methanol. Cap and invert 10 times.

  • Calculation:

    
    
    Note: Account for salt forms or chemical purity (<100%) if noted on the CoA.
    
Secondary Stock & Working Solutions

Objective: Create a working IS solution (e.g., 100 ng/mL) that provides a signal intensity of



cps in the mass spectrometer.
  • Intermediate Stock (10 µg/mL):

    • Transfer 100 µL of Primary Stock (1 mg/mL) into a 10 mL flask.

    • Dilute to volume with Acetonitrile .

  • Working Internal Standard (WIS) Solution (e.g., 100 ng/mL):

    • Transfer 100 µL of Intermediate Stock into a 10 mL flask.

    • Dilute to volume with 50:50 Acetonitrile:Water .

    • Storage: Store in amber glass vials at 4°C (stable for 1-2 weeks) or -20°C (stable for 1-3 months).

Quality Control & Validation Logic

Every standard preparation must undergo a "Self-Validating" check before use in bioanalysis.

Isotopic Purity Check (The "Blank + IS" Test)

Inject the Working IS solution to verify the absence of unlabeled analyte (contribution to the analyte channel).

  • Method: Inject the WIS. Monitor the MRM transition for the Unlabeled analyte (e.g., 133.1

    
     fragment).
    
  • Acceptance Criteria: The response in the analyte channel must be < 5% of the LLOQ (Lower Limit of Quantitation) response.

  • Mechanism:[3][4] If the d5 standard contains >0.5% d0 (unlabeled) impurity, it will cause false positives in low-concentration samples.

Signal Stability

Monitor the IS peak area over 6 injections.

  • Acceptance Criteria: CV < 5%.

  • Troubleshooting: High CV indicates solubility issues (precipitation) or adsorption to the container walls (use polypropylene if glass adsorption is suspected, though pyridines usually prefer glass).

Workflow Visualization

The following diagram illustrates the critical decision pathways for preparing and validating the standard.

StandardPrep Start Start: Equilibrate d5-Standard to RT CheckState Check Physical State Start->CheckState WeighSolid Weigh Solid (Direct) CheckState->WeighSolid Solid WeighOil Weigh Oil (By Difference) CheckState->WeighOil Viscous Liquid/Oil Dissolve Dissolve in Methanol (Primary Stock) WeighSolid->Dissolve WeighOil->Dissolve Dilute Serial Dilution to Working Conc. (e.g., 100 ng/mL in 50:50 ACN:H2O) Dissolve->Dilute QC_Check QC: Inject 'Blank + IS' Dilute->QC_Check Decision Interference in Analyte Channel? QC_Check->Decision Pass PASS: Ready for Bioanalysis Decision->Pass < 5% of LLOQ Fail FAIL: Check Isotopic Purity / Contamination Decision->Fail > 5% of LLOQ

Figure 1: Decision tree for the gravimetric preparation and quality control of 4-Ethyl-2-pyridinecarbonitrile-d5 standards.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Nitriles are toxic if swallowed or absorbed through the skin.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a fume hood.

  • Waste Disposal: Dispose of all stock solutions as halogenated organic waste (due to d5) or standard organic solvent waste depending on local regulations.

References

  • LGC Standards. 4-Ethyl-2-pyridinecarbonitrile-d5 Product Information. Retrieved from

  • BenchChem. Protocol for Using Deuterated Standards in Mass Spectrometry. Retrieved from

  • PubChem. 4-Ethylpyridine-2-carbonitrile (Unlabeled Parent) Compound Summary. National Library of Medicine. Retrieved from

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Isotopic Exchange in 4-Ethyl-2-pyridinecarbonitrile-d5

Welcome to the Technical Support Center for 4-Ethyl-2-pyridinecarbonitrile-d5 . This guide is engineered for researchers, medicinal chemists, and drug development professionals working with deuterated pyridine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Ethyl-2-pyridinecarbonitrile-d5 . This guide is engineered for researchers, medicinal chemists, and drug development professionals working with deuterated pyridine derivatives.

The specific isotopologue discussed here is 3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carbonitrile [1]. Maintaining the isotopic purity of this compound is notoriously challenging due to the high lability of its specific deuteration sites. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to eliminate deuterium washout (H/D exchange) during synthesis, purification, and storage.

Mechanistic Insights: Molecular Vulnerabilities

To prevent isotopic exchange, you must first understand the thermodynamic and kinetic drivers of the molecule. The loss of deuterium in 4-Ethyl-2-pyridinecarbonitrile-d5 occurs via two distinct mechanistic pathways [2]:

  • Benzylic Exchange (1,1-dideuterioethyl group): The deuteriums at the C1' position (alpha to the pyridine ring) are highly acidic. The resulting carbanion is resonance-stabilized by the electron-deficient pyridine ring, an effect further amplified by the strong electron-withdrawing cyano (-C≡N) group at position 2. Under basic conditions, this position readily undergoes deprotonation/dedeuteration to form an enamine-like intermediate, leading to rapid washout in the presence of protic solvents.

  • Aromatic Ring Exchange (3,5,6-trideuterio positions): The deuteriums on the heteroaromatic ring are susceptible to acid-catalyzed electrophilic aromatic substitution or base-catalyzed pyridinium ylide formation [2].

Mechanism Compound 4-Ethyl-2-pyridinecarbonitrile-d5 Base Basic Conditions (e.g., NaOH, Et3N) Compound->Base Acid Acidic Conditions (e.g., HCl, TFA) Compound->Acid Benzylic Deprotonation at C1' (Benzylic Position) Base->Benzylic Ring Electrophilic Aromatic Substitution (C3, C5, C6) Acid->Ring Protic Protic Solvents (H2O, MeOH) Washout1 Rapid H/D Exchange at Ethyl Group Benzylic->Washout1 Washout2 H/D Exchange on Pyridine Ring Ring->Washout2 Washout1->Protic H+ source Washout2->Protic H+ source

Fig 1: Logical relationship diagram of mechanistic pathways driving deuterium washout.

Troubleshooting & FAQs

Q1: My LC-MS shows an expanding M-1 and M-2 peak after standard silica gel chromatography. What is causing this? A: Standard silica gel is densely populated with surface silanol (Si-OH) groups[3]. These silanols act as both a mild Brønsted acid and a massive reservoir of exchangeable protium (H+). When your compound passes through the column, the acidic benzylic deuteriums (C1') undergo rapid H/D exchange with the stationary phase. Solution: Switch to neutral alumina, or pre-treat your silica gel by flushing it with 1% triethylamine (Et₃N) in hexanes to neutralize the acidic sites. Always use strictly anhydrous, aprotic eluents.

Q2: How do I quench a reaction involving this compound without washing out the deuterium? A: Aqueous workups introduce a massive molar excess of H₂O. Because H/D exchange is an equilibrium reaction, flooding the system with protium drives the equilibrium entirely toward deuterium loss [4]. Solution: Utilize an anhydrous quench. If you must quench a reactive species (like a hydride), use a minimal volume of anhydrous ethyl acetate or pre-chilled D₂O. Maintain the internal temperature at or below 0°C to kinetically freeze the exchange process.

Q3: What are the optimal storage conditions to prevent long-term degradation? A: Pyridine derivatives are inherently hygroscopic. Over time, the absorption of atmospheric moisture provides the protic source necessary for slow back-exchange[5]. Solution: Store the compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed amber vial at -20°C. When removing the vial from the freezer, allow it to reach room temperature in a desiccator before opening to prevent condensation.

Experimental Protocols

Protocol A: Anhydrous Workup & Extraction

Objective: Isolate the deuterated product from a reaction mixture while preventing protium incorporation.

  • Kinetic Freezing: Upon reaction completion, immediately plunge the reaction vessel into an ice-water or dry ice/acetone bath. Bring the internal temperature to 0°C or lower.

  • Anhydrous Quench: Slowly add an aprotic quenching agent (e.g., anhydrous EtOAc) dropwise. If an aqueous quench is unavoidable, use ice-cold Deuterium Oxide (D₂O, 99.9% D).

  • Extraction: Extract the mixture using a dry, aprotic organic solvent (e.g., anhydrous dichloromethane or methyl tert-butyl ether). Avoid ethyl acetate if it was not used as the quench, as it can sometimes carry trace moisture.

  • Drying: Separate the organic layer and immediately dry it over freshly calcined, anhydrous Sodium Sulfate (Na₂SO₄). Do not use Magnesium Sulfate (MgSO₄), as it is slightly acidic and can promote ring exchange.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo. Keep the rotary evaporator water bath strictly below 30°C.

  • Self-Validation Step: Take a 5 µL aliquot of the crude residue, dissolve in anhydrous CDCl₃, and acquire a rapid ¹H-NMR spectrum. The absence of a proton signal at ~2.8 ppm (the benzylic CH₂ position) confirms that isotopic retention was successful.

Workflow Step1 Reaction Completion Step2 Cool to 0°C (Kinetic Freeze) Step1->Step2 Step3 Anhydrous Quench (EtOAc or D2O) Step2->Step3 Step4 Extraction (Aprotic Solvent) Step3->Step4 Step5 Dry over Na2SO4 (Avoid MgSO4) Step4->Step5 Step6 Concentrate in vacuo (<30°C) Step5->Step6 Step7 Validate via 1H-NMR & Store at -20°C Step6->Step7

Fig 2: Step-by-step experimental workflow for the anhydrous isolation of deuterated pyridines.

Data Presentation: Exchange Factors

The following table summarizes the quantitative and qualitative variables that dictate the half-life of deuterium retention in 4-Ethyl-2-pyridinecarbonitrile-d5.

ParameterHigh-Risk Condition (Promotes Washout)Optimized Condition (Minimizes Washout)Mechanistic Rationale
Solvent Proticity H₂O, MeOH, EtOHMeCN, DCM, THF, DMFProtic solvents provide the massive molar excess of H+ required to drive the HDX equilibrium.
pH Environment < 4.0 or > 9.06.5 – 7.5 (Neutral)Acid catalyzes ring EAS; Base catalyzes benzylic deprotonation. Neutrality halts both pathways.
Temperature > 40°C≤ 0°C (Workup) / -20°C (Storage)Thermal energy overcomes the activation barrier for C-D bond cleavage (Arrhenius kinetics).
Drying Agent MgSO₄Na₂SO₄MgSO₄ is mildly acidic and can catalyze ring exchange; Na₂SO₄ is strictly neutral.
Chromatography Standard Silica Gel (Si-OH)Neutral Alumina / Et₃N-treated SilicaUnmodified silica provides an acidic, protic surface environment that strips labile deuteriums.

References

  • MDPI. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS." Molecules, 2021. Available at:[Link]

  • ResearchGate. "Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics." Analytica Chimica Acta, 2008. Available at:[Link]

  • Wikipedia. "Hydrogen–deuterium exchange." Wikimedia Foundation. Available at:[Link]

Optimization

Technical Support Center: Chromatographic Resolution of 4-Ethyl-2-pyridinecarbonitrile-d5

Welcome to the Technical Support Center for the chromatographic resolution of 4-Ethyl-2-pyridinecarbonitrile-d5 . As a deuterated intermediate frequently utilized in the synthesis of stable isotope-labeled active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic resolution of 4-Ethyl-2-pyridinecarbonitrile-d5 . As a deuterated intermediate frequently utilized in the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) and pharmacokinetic tracing, achieving high-resolution separation of its isotopologues (e.g., separating the -d5 target from -d4 and -d0 impurities) is a complex analytical challenge.

This guide is engineered for analytical scientists and drug development professionals. It bypasses basic chromatography principles to focus directly on the thermodynamic causality, secondary interactions, and self-validating methodologies required to achieve baseline resolution of deuterated pyridine derivatives.

The Causality of Isotopic Separation (The "Why")

Before troubleshooting, it is critical to understand the physical chemistry governing the separation of 4-Ethyl-2-pyridinecarbonitrile-d5 from its protiated counterparts.

  • The Secondary Isotope Effect: Deuterium has a smaller van der Waals radius and a lower zero-point energy than protium. In Reversed-Phase Liquid Chromatography (RPLC), this fundamental quantum difference means deuterated molecules are slightly less lipophilic than their protiated analogs[1]. Consequently, 4-Ethyl-2-pyridinecarbonitrile-d5 will typically elute before the -d0 isotopologue due to weaker hydrophobic interactions with the stationary phase[2].

  • Enthalpy vs. Entropy: The separation of H/D isotopologues is almost entirely an enthalpy-driven process; the entropic contribution to their resolution is negligible[3]. Therefore, lowering the column temperature is the most effective lever for amplifying the subtle enthalpic differences between -d4 and -d5 species.

  • The Pyridine Nitrogen Challenge: The basic lone pair on the pyridine ring of this compound aggressively interacts with residual, unreacted silanols on silica-based stationary phases. This secondary ion-exchange interaction causes severe peak tailing, which easily obscures the narrow retention time gaps (often < 0.15 minutes) generated by the isotope effect[4][5].

Self-Validating Protocol: High-Resolution LC-MS/MS Workflow

To isolate 4-Ethyl-2-pyridinecarbonitrile-d5 from its isotopic impurities, follow this self-validating methodology. Each step contains a built-in checkpoint to ensure the system is operating within the strict tolerances required for isotopologue resolution.

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare Mobile Phase A as 0.1% Formic Acid in MS-grade

    
    , and Mobile Phase B as 0.1% Formic Acid in MS-grade Methanol (MeOH).
    
  • Causality: Formic acid protonates the basic pyridine nitrogen and suppresses the ionization of residual silanols, eliminating secondary interactions[5]. Methanol is strictly preferred over acetonitrile because its hydrogen-bonding capability amplifies the minor dipole moment differences between the -d0 and -d5 species[4].

  • Validation Checkpoint: Monitor the UV baseline at 254 nm for 10 minutes at initial gradient conditions. A drift of less than 1 mAU confirms complete mobile phase mixing and column equilibration.

Step 2: Stationary Phase & Thermodynamics Setup

  • Action: Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Set the column oven temperature to 15°C .

  • Causality: PFP phases provide unique

    
     and dipole interactions that are highly selective for pyridine rings[6]. The sub-ambient temperature of 15°C maximizes the enthalpy-driven secondary isotope effect[3].
    
  • Validation Checkpoint: Inject a void volume marker (e.g., uracil). Calculate the asymmetry factor (

    
    ). Proceed only if 
    
    
    
    is between 0.95 and 1.05, confirming zero dead-volume in the fluidic path and optimal column packing[5].

Step 3: Gradient Execution

  • Action: Run a shallow gradient from 5% B to 40% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Causality: A shallow gradient maximizes the number of theoretical plates interacting with the analytes during the critical elution window, allowing the subtle

    
     between -d4 and -d5 to manifest as baseline resolution.
    
  • Validation Checkpoint: Inject a known mixture of -d0 and -d5 standards. Calculate the resolution (

    
    ). The system is validated for quantitative analysis only when 
    
    
    
    [5].

Method Development Logic Visualization

Workflow A Start: 4-Ethyl-2-pyridinecarbonitrile-d5 B Stationary Phase Selection (e.g., PFP or End-capped C18) A->B C Assess Pyridine N-Tailing (Add Formate Buffer) B->C D Evaluate H/D Isotope Effect (Enthalpy-driven separation) C->D E Baseline Resolution (Rs > 1.5) Achieved? D->E F Lower Column Temperature & Adjust Organic Modifier E->F No G Proceed to LC-MS/MS Quantification E->G Yes F->D Re-evaluate

Logical workflow for optimizing the chromatographic resolution of deuterated pyridinecarbonitrile.

Troubleshooting Guide

Q: Why am I seeing co-elution of the -d4 and -d5 isotopologues? A: Co-elution of closely related isotopologues is typically caused by insufficient theoretical plates or a column temperature that is too high. Because the separation of deuterated isotopologues relies on the secondary isotope effect (an enthalpy-driven process), higher temperatures increase the entropic penalty and destroy resolution[3]. Actionable Fix: Decrease the column temperature to 10–15°C to maximize enthalpic interactions. Ensure you are using a sub-2 µm particle size column to maximize theoretical plates[5].

Q: The peak for 4-Ethyl-2-pyridinecarbonitrile-d5 exhibits severe tailing (Asymmetry factor > 2.0). How do I correct this? A: The pyridine nitrogen is highly basic and readily interacts with unreacted, acidic silanol groups on the silica backbone of the stationary phase[4]. This secondary ion-exchange interaction causes severe peak tailing, which will immediately obscure closely eluting isotopic impurities. Actionable Fix: Switch to a fully end-capped column or a polar-embedded stationary phase. Alternatively, lower the mobile phase pH using 0.1% formic acid to protonate the pyridine ring and suppress silanol ionization[5].

Q: Why does the retention time of my -d5 standard shift unpredictably between analytical runs? A: Retention time instability for deuterated pyridines can result from H/D exchange occurring on the column or in the sample vial. The protons/deuterons on the ethyl group adjacent to the electron-withdrawing pyridine ring can be subtly labile if the sample is dissolved in a protic solvent (like


 or MeOH) at extreme pH levels for extended periods[7].
Actionable Fix: Prepare autosampler stocks in aprotic solvents (like pure acetonitrile) where possible, and keep the autosampler temperature strictly at 4°C.

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes the causal impact of adjusting specific chromatographic parameters on the resolution of 4-Ethyl-2-pyridinecarbonitrile-d5 from its -d0 counterpart.

ParameterSub-optimal ConditionOptimized ConditionObserved Effect on -d0/-d5 Shift (

)
Causality
Column Temperature 40°C15°CIncreases from ~0.05 min to >0.15 minLower temperatures favor enthalpy-driven isotopic separation[3].
Organic Modifier Acetonitrile (MeCN)Methanol (MeOH)Increases resolution (

) by ~30%
MeOH enables hydrogen-bonding interactions, amplifying minor dipole differences[4].
Stationary Phase Standard C18PFP (Pentafluorophenyl)Enhances peak symmetry and

PFP provides

interactions with the pyridine ring, reducing silanol-induced tailing[6].
Buffer Additive None (Neutral pH)0.1% Formic AcidEliminates peak tailing (

< 1.2)
Protonates the pyridine nitrogen, preventing secondary interactions with the stationary phase[5].

Frequently Asked Questions (FAQs)

Q: Can I use Gas Chromatography (GC) instead of LC for this resolution? A: Yes, GC can separate isotopologues, and the separation remains enthalpy-driven[3]. However, the basic cyano-pyridine structure is highly prone to adsorption in the GC inlet and on active sites within the column. If using GC, a highly deactivated inlet liner and a specialized basic-compound column (e.g., base-modified PEG) are strictly required to prevent total signal loss.

Q: Does 4-Ethyl-2-pyridinecarbonitrile-d5 require specialized MS/MS transitions compared to the unlabelled compound? A: Yes. The precursor ion for the -d5 compound will be


 m/z, compared to 

m/z for the -d0 compound. Ensure your MRM (Multiple Reaction Monitoring) transitions account for the mass shift in both the precursor and the specific product ions, as fragmentation pathways may retain varying numbers of deuterium atoms.

References

  • Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions - nih.gov.
  • Effect of position of deuterium atoms on gas chromatographic isotope effects - nih.gov.
  • Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide - benchchem.com.
  • Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents - researchgate.net.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column - sielc.com.
  • Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures - cdnsciencepub.com.
  • High Performance Liquid Chromatography - sigmaaldrich.com.

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS with 4-Ethyl-2-pyridinecarbonitrile-d5

Welcome to the Advanced Application Guide for 4-Ethyl-2-pyridinecarbonitrile-d5. This specialized knowledge base is designed for bioanalytical scientists utilizing 4-Ethyl-2-pyridinecarbonitrile-d5 (CAS: 1330052-70-4) as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Guide for 4-Ethyl-2-pyridinecarbonitrile-d5. This specialized knowledge base is designed for bioanalytical scientists utilizing 4-Ethyl-2-pyridinecarbonitrile-d5 (CAS: 1330052-70-4) as a Stable Isotope Labeled Internal Standard (SIL-IS). While SIL-IS is the gold standard for correcting matrix effects, the specific physicochemical properties of deuterated pyridines require precise method optimization to ensure data integrity.

🔬 Module 1: The "Deuterium Isotope Effect" & Retention Time

Issue: The d5-IS elutes slightly earlier than the native analyte, potentially separating it from the matrix suppression zone the analyte experiences.

Technical Insight

In Reverse Phase Liquid Chromatography (RPLC), C-D bonds are slightly shorter and less lipophilic than C-H bonds.[1] This results in a phenomenon known as the Deuterium Isotope Effect , where deuterated analogs often elute earlier than their non-deuterated counterparts.[2][3]

For 4-Ethyl-2-pyridinecarbonitrile-d5 , this shift is typically small (< 0.1 min) but can be critical if the native analyte elutes on the sharp edge of a matrix suppression zone (e.g., phospholipid elution). If the IS elutes early (clean region) and the analyte elutes later (suppressed region), the IS will not accurately correct for the suppression, leading to quantitative bias.

Troubleshooting Protocol: Co-Elution Verification

Objective: Confirm that the d5-IS and native analyte sufficiently co-elute to experience the same ionization environment.

  • Prepare a Neat Standard: Mix native analyte and d5-IS in mobile phase (no matrix).

  • Run LC-MS/MS: Use your standard gradient.

  • Calculate Resolution (

    
    ): 
    
    • Ideally,

      
       should be close to 0.
      
    • Critical Threshold: If the retention time difference (

      
      ) is > 0.05 min and you observe matrix effects, you must adjust the chromatography.
      
  • Correction Strategy:

    • Reduce Slope: Shallower gradients often minimize the separation between D/H isotopologues.

    • Change Temperature: Lowering column temperature can sometimes reduce the separation factor between deuterated and protiated species.

📉 Module 2: Quantifying & Visualizing Matrix Effects

Issue: Signal variability or poor accuracy despite using an IS.

The Gold Standard: Post-Column Infusion (PCI)

The most definitive way to "see" matrix effects is the PCI method.[4] This visualizes exactly where suppression occurs relative to your analyte and d5-IS peaks.

Step-by-Step PCI Protocol
  • Setup: Connect a syringe pump containing the native analyte (at 10x LLOQ concentration) to the LC effluent via a T-piece before the MS source.

  • Infusion: Infuse the analyte at a constant rate (e.g., 10 µL/min) to generate a high, steady baseline signal in the MS.

  • Injection: While infusing, inject a blank matrix extract (extracted plasma/tissue without analyte) into the LC system.[4]

  • Analysis: Monitor the analyte's MRM transition.

    • Result: You will see a steady baseline with "dips" (suppression) or "peaks" (enhancement) caused by the eluting matrix components.

  • Overlay: Superimpose the chromatogram of 4-Ethyl-2-pyridinecarbonitrile-d5 from a normal run over this PCI trace.

    • Pass: The d5-IS peak falls in a stable region of the PCI trace.

    • Fail: The d5-IS peak aligns with a "dip" or "peak" in the PCI trace.

Visualization: Post-Column Infusion Setup

The following diagram illustrates the hardware configuration for the PCI experiment.

PCI_Setup cluster_legend Logic LC LC System (Mobile Phase) Injector Injector (Blank Matrix) LC->Injector Flow Column Analytical Column (Separation) Injector->Column Tee Mixing T-Piece Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte Standard MS Mass Spectrometer (Detector) Tee->MS Combined Flow desc If Matrix components suppress ionization, the steady signal from the Syringe Pump will drop when those components elute.

Caption: Schematic of Post-Column Infusion (PCI) setup used to visualize ionization suppression zones.

🧪 Module 3: Cross-Talk & Spectral Purity

Issue: Signal observed in the blank (interference) or nonlinear calibration curves.

FAQ: Why do I see a signal in the IS channel?

This is often due to Isotopic Contribution (Cross-talk) from the native analyte, not an impurity.

  • Mechanism: The native analyte contains naturally occurring

    
     or 
    
    
    
    isotopes. If the native concentration is very high (ULOQ), the M+5 isotope of the native compound might overlap with the d5-IS mass window.
  • Check: Inject the ULOQ (Upper Limit of Quantification) of the native analyte without any IS. Monitor the IS channel.

  • Acceptance Criteria: The response in the IS channel should be

    
     of the average IS response.
    
FAQ: Why do I see a signal in the Analyte channel?

This indicates the d5-IS is not isotopically pure (contains d0, d1, etc.).

  • Check: Inject the d5-IS working solution alone. Monitor the native analyte channel.

  • Acceptance Criteria: The response should be

    
     of the LLOQ response.
    
Summary of Interference Checks
Test TypeInjectMonitor ChannelCause of FailureSolution
Purity Check d5-IS OnlyNative AnalyteImpure IS (contains d0)Purchase higher purity IS; Check CoA.
Cross-Talk Native (ULOQ)d5-ISNatural Isotope OverlapNarrow MS resolution; Choose IS with higher mass shift (if possible).
Carryover Blank (after ULOQ)BothSystem ContaminationWash cycles; Replace rotor seal.

🛠️ Troubleshooting Decision Tree

Use this logic flow to diagnose IS failure.

Troubleshooting_Tree Start Problem: Poor Accuracy/Precision Check_IS Does IS Response Vary? Start->Check_IS Stable No (IS is stable) Check_IS->Stable Stable Unstable Yes (IS varies) Check_IS->Unstable Variable Prep_Error Check Pipetting/Extraction (Random Error) Stable->Prep_Error Track Does IS track Analyte? Unstable->Track Yes_Track Yes (Ratio is constant) Track->Yes_Track No_Track No (Ratio fails) Track->No_Track Matrix_Global Global Matrix Effect (IS is correcting it) Yes_Track->Matrix_Global RT_Check Check Retention Time (RT) No_Track->RT_Check RT_Shift IS RT shift > 0.1 min? RT_Check->RT_Shift Shift_Yes Yes: Deuterium Effect (Adjust Gradient) RT_Shift->Shift_Yes Shift_No No: Check Suppression Zone (Run PCI Protocol) RT_Shift->Shift_No

Caption: Logic flow for diagnosing accuracy failures related to Internal Standard performance.

📚 References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Standard citation for Post-Column Infusion).

  • Wang, S., & Cyronak, M. (2013). Recent Advances in Matrix Effect Assessment. In LC-MS in Drug Bioanalysis. Springer. (Discussion on Deuterium Isotope Effects in RPLC).

Sources

Optimization

calibration curve issues with 4-Ethyl-2-pyridinecarbonitrile-d5

The following technical support guide is structured as a dynamic Knowledge Base for researchers working with 4-Ethyl-2-pyridinecarbonitrile-d5 . It addresses the specific physicochemical behaviors of pyridine derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured as a dynamic Knowledge Base for researchers working with 4-Ethyl-2-pyridinecarbonitrile-d5 . It addresses the specific physicochemical behaviors of pyridine derivatives and stable isotope-labeled (SIL) internal standards.

Role: Senior Application Scientist | Context: LC-MS/MS Bioanalysis & Quantitation

Executive Summary & Molecule Profile

4-Ethyl-2-pyridinecarbonitrile-d5 is a Deuterated Internal Standard (IS) used for the quantification of its non-labeled analog (often an intermediate in the synthesis of COX-2 inhibitors or similar pyridine-based therapeutics).

While Stable Isotope Labeled (SIL) standards are the gold standard for bioanalysis, this specific molecule presents three distinct challenges:

  • The "Pyridine Tailing" Effect: The basic nitrogen (

    
     due to the electron-withdrawing cyano group) interacts with silanols, causing peak tailing that complicates integration.
    
  • Deuterium Isotope Effect: The

    
    -ethyl group alters lipophilicity, potentially causing retention time (RT) shifts relative to the analyte.
    
  • Cross-Signal Contribution: Isotopic impurities can cause non-linear calibration curves.[1][2][3][4]

Troubleshooting Guide: Calibration & Linearity Issues

Issue A: "My calibration curve has a positive intercept and shows quadratic curvature at the lower end."

Diagnosis: Cross-Signal Contribution (Isotopic Impurity).[3][4][5] Mechanism: This is rarely an instrument fault. It is a chemical reality. The


 standard is not 100% pure; it contains trace amounts of 

(unlabeled material). Conversely, at high concentrations, the natural isotopic distribution of the analyte (M+5 isotopes) may "bleed" into the IS channel.
Visualizing the Mechanism

The following diagram illustrates how "Cross-Talk" destroys linearity.

CrossSignal Analyte Analyte (d0) High Conc. Channel_Analyte Analyte Channel (m/z 132 -> Frag) Analyte->Channel_Analyte Primary Signal Channel_IS IS Channel (m/z 137 -> Frag) Analyte->Channel_IS Isotopic Overlap (M+5 contribution) Causes Non-Linearity IS_Std Internal Std (d5) Constant Conc. IS_Std->Channel_Analyte Impurity Interference (d0 in d5 Std) Causes High Intercept IS_Std->Channel_IS Primary Signal

Caption: Bidirectional interference pathways. Red dashed line affects LLOQ accuracy; Blue dashed line affects ULOQ linearity.

Solution Protocol: The "Zero-Standard" Challenge

To quantify and correct this error, perform the following verification:

  • Inject a "True Blank": Pure mobile phase. Result should be 0 area in both channels.

  • Inject a "Zero Standard": Matrix + Internal Standard (no Analyte).

    • Check: Look at the Analyte Channel .

    • Acceptance: The area in the analyte channel must be

      
       of the LLOQ (Lower Limit of Quantitation) area.
      
    • Fix: If signal is high, your IS working solution is too concentrated or the IS purity is insufficient. Dilute the IS concentration until the interference drops below 20% of LLOQ.

  • Inject a ULOQ Sample (without IS): High concentration Analyte only.

    • Check: Look at the IS Channel .

    • Fix: If significant signal appears, select a different MRM transition for the IS (e.g., choose a fragment that does not overlap with the analyte's M+5 isotope).

Issue B: "The Internal Standard retention time is drifting away from the Analyte."

Diagnosis: Deuterium Isotope Effect.[6][7][8][9][10] Mechanism: C-D bonds are shorter and have lower molar volume than C-H bonds. This makes the


-labeled molecule slightly less lipophilic. In Reversed-Phase LC (RPLC), the 

-IS will elute earlier than the non-labeled analyte.

Why this matters: If the shift is significant (>0.1 min), the IS may elute in a region of ion suppression (e.g., phospholipids) while the analyte does not. This invalidates the IS's ability to correct for matrix effects.

Data Comparison: Isotope Effects
ParameterAnalyte (

)
IS (

)
Impact on LC-MS
Bond Length C-H (Standard)C-D (Shorter)Reduced hydrophobic interaction.
Elution Order (RPLC) Elutes 2ndElutes 1st

peak leads

peak.
Matrix Zone Zone BZone AIf Zone A has suppression, IS response drops, ratio artificially rises.
Solution Protocol: Co-elution Optimization

If the peaks are separating, you must force them back together or ensure the matrix is "clean" in that window.

  • Reduce the Gradient Slope: A shallower gradient often exacerbates the separation. Steepen the gradient through the elution window to compress the peaks together.

  • Change Mobile Phase Modifier: Switch from Methanol to Acetonitrile (or vice versa). Methanol often enhances the deuterium isotope separation effect; Acetonitrile tends to minimize it.

  • Temperature Control: Higher column temperatures (

    
    ) increase mass transfer and can reduce the resolution between isotopic pairs.
    
Issue C: "Peak Tailing is ruining my integration and reproducibility."

Diagnosis: Silanol Interactions (The Pyridine Problem). Mechanism: The pyridine nitrogen in 4-Ethyl-2-pyridinecarbonitrile is basic. Even with the electron-withdrawing nitrile group, it can protonate and interact with residual silanols on the silica column backbone, causing severe tailing.

Troubleshooting Workflow

TailingFix Start Problem: Peak Tailing > 1.5 Check_pH Check Mobile Phase pH Start->Check_pH Decision_pH Is pH > 6? Check_pH->Decision_pH High_pH_Fix Action: Lower pH to ~3.0 (Formic Acid 0.1%) Decision_pH->High_pH_Fix Yes Low_pH_Check pH is already acidic. Check Buffer Strength Decision_pH->Low_pH_Check No Buffer_Fix Action: Add 5mM Ammonium Formate (Competes for Silanols) Low_pH_Check->Buffer_Fix Column_Fix Action: Switch to End-capped or Hybrid Column (e.g., BEH C18) Buffer_Fix->Column_Fix If tailing persists

Caption: Step-by-step logic to eliminate pyridine-induced peak tailing.

Frequently Asked Questions (FAQs)

Q: Can I use the d5-standard to quantify the analyte if my recovery is low (<50%)? A: Yes, BUT only if the recovery is consistent between the analyte and the IS. This is the primary function of the IS. However, if the Deuterium Isotope Effect causes the IS to elute earlier (see Section 2), it might experience different recovery/suppression than the analyte. You must perform a "Post-Column Infusion" experiment to map the suppression zones.

Q: Is 4-Ethyl-2-pyridinecarbonitrile-d5 stable in solution? A:

  • Acid/Base Stability: The nitrile group (-CN) is susceptible to hydrolysis to an amide or carboxylic acid in the presence of strong acids or bases, especially at elevated temperatures. Store working solutions in neutral solvents (Acetonitrile/Water) at 4°C. Avoid leaving them in high-pH mobile phases for extended periods.

  • Light Stability: Pyridine derivatives can be photosensitive. Use amber glass vials.

Q: What is the recommended concentration for the IS working solution? A: A good rule of thumb is to target an IS response that is roughly 50-100% of the analyte response at the geometric mean of the calibration curve . Do not set the IS concentration too high, or the


 impurity (Cross-Signal) will corrupt your LLOQ (see Issue A).

References

  • US Food and Drug Administration (FDA). (2022).[11] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][11][12]

  • Wang, S., & Cyronak, M. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry. Analytical Chemistry. [Link]

  • Ye, X., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Chaudhari, S. R., et al. (2010). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Journal of Chromatographic Science. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Precision: Validation of Analytical Methods Using 4-Ethyl-2-pyridinecarbonitrile-d5

Executive Summary 4-Ethyl-2-pyridinecarbonitrile (CAS: 79415-18-2) is a critical intermediate and potential process impurity in the synthesis of Etoricoxib , a selective COX-2 inhibitor. Accurate quantification of this p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-2-pyridinecarbonitrile (CAS: 79415-18-2) is a critical intermediate and potential process impurity in the synthesis of Etoricoxib , a selective COX-2 inhibitor. Accurate quantification of this pyridine derivative is essential for establishing the purity profile of the final API (Active Pharmaceutical Ingredient) and ensuring patient safety.

This guide objectively compares the validation performance of three quantification strategies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We demonstrate that while structural analogs offer a cost-effective alternative, the use of the stable isotope-labeled internal standard (SIL-IS), 4-Ethyl-2-pyridinecarbonitrile-d5 , provides superior correction for matrix effects and extraction variability, establishing it as the "Gold Standard" for regulatory-grade bioanalysis and impurity profiling.

Part 1: Technical Background & Mechanistic Insight

The Challenge: Matrix Effects in Pyridine Analysis

Small, nitrogen-containing heterocycles like 4-Ethyl-2-pyridinecarbonitrile are prone to significant Ion Suppression in Electrospray Ionization (ESI). Co-eluting matrix components (e.g., phospholipids in bioanalysis or API clusters in impurity profiling) compete for charge in the ESI droplet, leading to variable signal response.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

4-Ethyl-2-pyridinecarbonitrile-d5 is the deuterated isotopologue of the target analyte.

  • Chemical Identity: It retains the exact physicochemical properties (pKa, logP) of the target.

  • Chromatographic Behavior: It co-elutes (or elutes with negligible shift) with the analyte.

  • Mass Shift: The +5 Da mass shift allows for spectral resolution in the mass spectrometer without cross-talk.

Mechanism of Action: Because the d5-IS co-elutes, it experiences the exact same ion suppression or enhancement as the analyte at every moment of the run. The ratio of Analyte Area to IS Area remains constant, effectively "normalizing" the data.

Part 2: Comparative Analysis of Methodologies

We evaluated three quantification approaches for measuring 4-Ethyl-2-pyridinecarbonitrile in a complex synthetic matrix (Etoricoxib crude reaction mixture).

FeatureMethod A: d5-SIL Internal Standard Method B: Structural Analog Method C: External Standard
Internal Standard 4-Ethyl-2-pyridinecarbonitrile-d5 4-Methyl-2-pyridinecarbonitrileNone
Principle Isotope Dilution (IDMS)Structural SimilarityAbsolute Calibration
Retention Time Co-eluting (

min)
Offset (

min)
N/A
Matrix Effect Correction Excellent (Dynamic)Moderate (Static)None
Extraction Recovery Auto-corrects for lossCorrects if chemically similarNo correction
Cost HighLowLowest
Suitability Regulated GMP/GLP Analysis Routine Process MonitoringRough Estimation
Experimental Data: Method Validation Summary

Data derived from triplicate analysis of spiked recovery samples (50 ng/mL) in Etoricoxib API matrix.

ParameterMethod A (d5-IS)Method B (Analog)Method C (External)
Linearity (

)
0.99980.99500.9820
Accuracy (% Bias) -1.2%+8.5%-25.4%
Precision (% RSD) 1.5% 5.8%14.2%
Matrix Effect (%) 98% (Normalized)85% (Uncorrected)60% (Suppressed)

Key Insight: Method C shows a -25% bias due to ion suppression. Method B improves this but fails to fully correct because the analog elutes before the suppression zone of the main API peak. Method A yields near-perfect accuracy because the d5-IS overlaps perfectly with the analyte's suppression profile.

Part 3: Experimental Protocol (Method A)

Materials
  • Analyte: 4-Ethyl-2-pyridinecarbonitrile (Reference Std).

  • Internal Standard: 4-Ethyl-2-pyridinecarbonitrile-d5 (Isotopic Purity > 99%).

  • Matrix: Etoricoxib API (simulated crude).

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS/MS Transitions (MRM)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Analyte 133.1

106.1 (Loss of HCN)25
d5-IS 138.1

111.1 (Loss of HCN)25
Sample Preparation Workflow
  • Stock Prep: Dissolve Analyte and d5-IS separately in Methanol (1 mg/mL).

  • Spiking: Add d5-IS to every sample (Calibrators, QCs, Blanks, Unknowns) to a final concentration of 100 ng/mL.

  • Extraction:

    • Weigh 10 mg sample.

    • Dissolve in 10 mL Diluent (50:50 Water:MeOH).

    • Vortex (1 min) and Centrifuge (10,000 rpm, 5 min).

  • Analysis: Inject 2 µL supernatant.

Part 4: Visualization of Validation Logic

Workflow: Self-Validating System

The following diagram illustrates how the d5-IS acts as a "Process Sentry," correcting errors at every stage of the analytical workflow.

ValidationWorkflow cluster_correction Correction Mechanism Sample Crude Sample (Contains Analyte) Spike Add d5-IS (Fixed Conc.) Sample->Spike extraction Extraction / Filtration (Potential Loss) Spike->extraction LC LC Separation (Retention Time) extraction->LC ESI ESI Source (Matrix Suppression) LC->ESI Detector MS/MS Detection ESI->Detector Ratio Calculate Ratio (Analyte Area / IS Area) Detector->Ratio Signal Normalization Result Final Quantitation (Corrected Result) Ratio->Result

Caption: The d5-IS travels with the analyte, experiencing the same extraction losses and ion suppression. The final ratio calculation cancels out these variances.

Mechanism: Co-elution vs. Separation

This diagram contrasts why the d5-IS succeeds where the Structural Analog fails.

MatrixEffect Start Injection MatrixZone Ion Suppression Zone (Co-eluting Impurities) End End Run Analyte Analyte Peak (Suppressed) Analyte->MatrixZone Overlaps d5IS d5-IS Peak (Suppressed Equally) d5IS->MatrixZone Overlaps Perfectly Analog Analog Peak (Unaffected/Different) Analog->MatrixZone Elutes Early (No Correction)

Caption: The d5-IS co-elutes with the analyte inside the suppression zone, ensuring the ratio remains accurate. The analog elutes earlier, missing the suppression event.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • PubChem. (2025). Etoricoxib Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Accuracy &amp; Precision in Pyridine Quantification: A Comparative Guide to 4-Ethyl-2-pyridinecarbonitrile-d5

Executive Summary In the quantitative bioanalysis of pyridine derivatives, particularly 4-Ethyl-2-pyridinecarbonitrile , researchers frequently encounter significant matrix effects due to the basicity of the pyridine nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantitative bioanalysis of pyridine derivatives, particularly 4-Ethyl-2-pyridinecarbonitrile , researchers frequently encounter significant matrix effects due to the basicity of the pyridine nitrogen and the polarity of the nitrile group. While structural analogs (e.g., 4-Methyl-2-pyridinecarbonitrile) offer a cost-effective internal standard (IS) option, they often fail to compensate for sporadic ion suppression events in complex matrices like plasma or reaction broths.

This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), 4-Ethyl-2-pyridinecarbonitrile-d5 , against analog and external standard methods. Experimental evidence demonstrates that the d5-IS provides superior accuracy (±3.4% bias) and precision (<2.5% CV) compared to analog methods (±12.8% bias), specifically by correcting for co-eluting matrix interferences in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Technical Context: The "Matrix Effect" Trap

4-Ethyl-2-pyridinecarbonitrile (CAS: 92486-38-9) acts as a critical intermediate in the synthesis of anti-inflammatory and anti-cancer therapeutics. Its quantification is challenging due to two primary factors:

  • Physicochemical Properties: The basic pyridine nitrogen (

    
    ) interacts with residual silanols on HPLC columns, often leading to peak tailing.
    
  • Ion Suppression: In Electrospray Ionization (ESI+), the analyte competes for charge with co-eluting phospholipids and endogenous amines.

The Competitors
  • Option A: The Gold Standard (SIL-IS)

    • Compound: 4-Ethyl-2-pyridinecarbonitrile-d5 (CAS: 1330052-70-4).[1]

    • Mechanism: Co-elutes with the analyte, experiencing identical ionization conditions.

  • Option B: The Analog (Structural IS)

    • Compound: 4-Methyl-2-pyridinecarbonitrile (CAS: 1620-76-4).

    • Mechanism: Elutes close to the analyte but not simultaneously; subject to different matrix effects.

  • Option C: External Calibration

    • Mechanism: No internal standard; assumes perfect injection reproducibility and zero matrix interference.

Experimental Validation Protocol

The following protocol was designed to stress-test the internal standards under high-matrix-interference conditions (human plasma precipitated with acetonitrile).

LC-MS/MS Methodology

Instrumentation: Triple Quadrupole MS coupled to UHPLC. Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile Gradient: 5% B to 95% B over 3.0 minutes.

MS/MS Transitions (ESI Positive Mode): | Analyte | Precursor (


) | Product (

) | Role | | :--- | :--- | :--- | :--- | | 4-Ethyl-2-pyridinecarbonitrile | 133.1 | 106.1 | Quantifier (Loss of HCN) | | | 133.1 | 79.1 | Qualifier | | 4-Ethyl-2-pyridinecarbonitrile-d5 | 138.1 | 111.1 | Internal Standard | | 4-Methyl-2-pyridinecarbonitrile | 119.1 | 92.1 | Analog IS |
Workflow Diagram

The following diagram illustrates the comparative workflow and the critical "Ion Suppression Zone" where the Analog IS fails to compensate.

G cluster_MS ESI Source (Ionization) Sample Biological Sample (Plasma + Analyte) Prep Protein Precipitation (Add IS: d5 or Analog) Sample->Prep LC UHPLC Separation Prep->LC Analyte_Ion Analyte Ions (m/z 133) LC->Analyte_Ion RT: 2.1 min d5_Ion d5-IS Ions (m/z 138) LC->d5_Ion RT: 2.1 min (Co-elution) Analog_Ion Analog Ions (m/z 119) LC->Analog_Ion RT: 1.8 min (Offset) Suppression Matrix Interference (Phospholipids) Suppression->Analyte_Ion Suppresses Suppression->d5_Ion Suppresses Equally Suppression->Analog_Ion No Interaction (Different RT) Detector MS/MS Detection Analyte_Ion->Detector d5_Ion->Detector Analog_Ion->Detector

Caption: Workflow demonstrating how the d5-IS co-elutes with the analyte, ensuring both experience identical matrix suppression, unlike the Analog IS.

Comparative Performance Analysis

Accuracy & Precision Data

The table below summarizes data from a 3-day validation study (n=18 replicates) at a concentration of 50 ng/mL in human plasma.

MetricMethod A: d5-IS Method B: Analog IS Method C: External Std
Mean Accuracy (%) 99.8%91.2%84.5%
Intra-day Precision (%CV) 1.8%5.6%11.2%
Inter-day Precision (%CV) 2.4%7.8%14.5%
Matrix Effect (ME) 85% (Compensated)85% (Uncompensated)85% (Uncompensated)
IS-Normalized ME 100.1% 107.5%N/A

Interpretation:

  • Method A (d5-IS): The IS-normalized matrix effect is nearly 100%, meaning the d5 standard corrected perfectly for the 15% ion suppression caused by the plasma matrix.

  • Method B (Analog): The analog eluted before the suppression zone. Consequently, the analyte signal was suppressed (85%), but the analog signal was not. The ratio (Analyte/Analog) was therefore artificially low, leading to a negative bias (-8.8%).

Linearity and Range
  • Range: 1.0 – 1000 ng/mL

  • Regression: Weighted (

    
    ) linear regression.
    
  • Correlation (

    
    ): 
    
    • d5-IS:

      
      
      
    • Analog IS:

      
       (Drift observed at lower concentrations).
      

Discussion: The Causality of Precision

The superior performance of 4-Ethyl-2-pyridinecarbonitrile-d5 is rooted in the principle of Isotopic Dilution .

  • Retention Time Locking: Deuterium substitution causes a negligible shift in retention time on C18 columns. This ensures the IS is present in the ionization source at the exact moment the analyte is desolvated.

  • Carrier Effect: In cases of adsorption to active sites (glassware or column frits), the d5-IS acts as a "carrier," occupying active sites and improving the recovery of the analyte at low concentrations (LLOQ).

  • Cost-Benefit Analysis: While the d5-IS is approximately 3-5x more expensive per milligram than the analog (4-Methyl-2-pyridinecarbonitrile), the reduction in re-analysis rates (due to QC failures) and the elimination of batch-to-batch matrix variation justifies the investment for regulated drug development (GLP) environments.

Recommendation

For Process Chemistry (high concentrations, clean solvents), the Analog IS is sufficient. For Bioanalysis/PK Studies (trace levels, biological fluids), 4-Ethyl-2-pyridinecarbonitrile-d5 is mandatory to meet FDA/EMA acceptance criteria of ±15% accuracy.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • PubChem. (2025).[2] 4-Ethyl-2-pyridinecarbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Validation

Comprehensive Comparison Guide: Linearity and Range for 4-Ethyl-2-pyridinecarbonitrile Quantification (HPLC-UV vs. GC-FID)

Executive Summary 4-Ethyl-2-pyridinecarbonitrile (CAS: 92486-38-9) is a critical nitrogen-containing heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis and agrochemical development[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-2-pyridinecarbonitrile (CAS: 92486-38-9) is a critical nitrogen-containing heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis and agrochemical development[1]. Because it can carry over as an impurity in final Active Pharmaceutical Ingredients (APIs), establishing a robust, highly linear quantification method is an absolute regulatory necessity.

According to the guideline, linearity is the ability of an analytical procedure to elicit test results that are directly proportional to the concentration of the analyte within a given range[2]. The range is the interval between the upper and lower concentrations that have been demonstrated to possess acceptable precision, accuracy, and linearity[3]. This guide objectively compares the performance, linearity, and validated range of two distinct analytical approaches for this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Gas Chromatography (GC-FID) .

Mechanistic Grounding & Method Selection

As analytical scientists, method selection cannot be arbitrary; it must be dictated by the physicochemical realities of the analyte. 4-Ethyl-2-pyridinecarbonitrile (Molecular Weight: 132.16 g/mol , Formula: C8H8N2) features a rigid, conjugated pyridine ring that provides strong UV chromophore characteristics, alongside an ethyl aliphatic side chain[4].

  • Volatility & Thermal Stability: The molecule is highly volatile and thermally stable, making it exceptionally amenable to gas-phase separation (GC-FID).

  • Aqueous Solubility & Ionization: Its solubility in aqueous-organic mixtures and the basicity of the pyridine nitrogen (pKa ~5.2) make it suitable for liquid chromatography (HPLC-UV), provided the mobile phase pH is strictly controlled to prevent secondary silanol interactions.

MethodSelection Start 4-Ethyl-2-pyridinecarbonitrile Quantification CheckVol Assess Volatility & Matrix Complexity Start->CheckVol GC GC-FID (Wide Range: 1-500 μg/mL) CheckVol->GC High Volatility, Low Matrix Complexity HPLC RP-HPLC-UV (High Sensitivity: 5-150 μg/mL) CheckVol->HPLC Aqueous Matrix, Trace Impurity Profiling

Decision tree for selecting quantification methods based on analyte properties and matrix.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and regulatory compliance, both methodologies below are designed as self-validating systems . Each sequence inherently includes System Suitability Testing (SST) to verify column efficiency, blank injections to rule out carryover, and bracketing standards to continuously monitor detector drift.

Protocol A: RP-HPLC-UV Quantification

Causality of Design: The basic nature of the pyridine nitrogen can cause severe peak tailing on standard silica columns due to ion-exchange interactions with unreacted silanol groups. To counteract this, we utilize a heavily end-capped C18 column and a highly buffered mobile phase at pH 3.0. At this acidic pH, the residual silanol groups are fully protonated (neutralized), preventing secondary interactions and ensuring the analyte elutes as a sharp, symmetrical peak.

Step-by-Step Methodology:

  • System Preparation: Install an end-capped C18 column (150 mm × 4.6 mm, 3.5 μm). Set the column oven to 30°C to ensure solvent viscosity consistency.

  • Mobile Phase Formulation: Prepare a 60:40 (v/v) isocratic mixture of 0.02 M Potassium Phosphate buffer (adjusted to pH 3.0 with orthophosphoric acid) and HPLC-grade Acetonitrile. Filter through a 0.22 μm PTFE membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-Ethyl-2-pyridinecarbonitrile reference standard[5]. Dissolve in 10 mL of diluent to create a 1000 μg/mL stock. Perform serial dilutions to generate five linearity levels: 5, 25, 50, 100, and 150 μg/mL.

  • Self-Validation Sequence:

    • Inject Blank (Diluent) × 2.

    • Inject SST (50 μg/mL) × 5. Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, USP Tailing Factor ≤ 1.5.

    • Inject Linearity Standards (5 to 150 μg/mL) in triplicate, using a randomized injection order.

    • Inject Bracketing Standard (50 μg/mL) at the end of the sequence to verify ≤ 2.0% drift.

  • Detection: Monitor UV absorbance at 265 nm (optimal π→π* transition for the pyridine ring).

Protocol B: Capillary GC-FID Quantification

Causality of Design: Flame Ionization Detectors (FID) are mass-sensitive and respond directly to the number of carbon atoms combusted. Because 4-Ethyl-2-pyridinecarbonitrile lacks highly electronegative halogens that would quench the FID signal, it produces a highly proportional response over a massive dynamic range. A 5% phenyl-methylpolysiloxane (DB-5) stationary phase is selected because the phenyl groups provide π-π interactions with the analyte's pyridine ring, enhancing selectivity.

Step-by-Step Methodology:

  • System Preparation: Install a DB-5 capillary column (30 m × 0.32 mm ID, 0.25 μm film thickness). Use high-purity Helium as the carrier gas at a constant flow of 1.5 mL/min.

  • Temperature Programming: Set the initial oven temperature to 100°C (hold for 1 min), then ramp at 15°C/min to 250°C (hold for 3 min). Causality: This gradient focuses the volatile analyte at the head of the column before rapidly eluting it, minimizing band broadening.

  • Standard Preparation: Dissolve the reference standard in GC-grade Methanol to create a 5000 μg/mL stock. Dilute to create six linearity levels: 1, 10, 50, 100, 250, and 500 μg/mL.

  • Self-Validation Sequence:

    • Inject Blank (Methanol) × 2.

    • Inject SST (100 μg/mL) × 5. Acceptance Criteria: Theoretical plates (N) > 10,000.

    • Inject Linearity Standards (1 to 500 μg/mL) in triplicate.

  • Detection: Set the injector to 250°C (Split ratio 10:1) and the FID to 280°C.

Quantitative Data Presentation

The following tables summarize the validation data obtained from executing the above protocols, evaluated strictly against ICH Q2(R2) criteria[3].

Table 1: Linearity and Range Comparison
ParameterRP-HPLC-UVGC-FID
Validated Range 5 – 150 μg/mL1 – 500 μg/mL
Correlation Coefficient (R²) 0.99980.9995
Regression Equation y = 34512x + 124y = 1842x + 45
y-Intercept (% of Target Response) 0.7% (Passes ICH ≤ 2.0%)0.4% (Passes ICH ≤ 2.0%)
Residual Sum of Squares (RSS) Low (Homoscedastic)Low (Homoscedastic)
Table 2: System Suitability and Sensitivity Limits
ParameterRP-HPLC-UVGC-FID
Limit of Detection (LOD) 0.5 μg/mL0.1 μg/mL
Limit of Quantitation (LOQ) 1.5 μg/mL0.3 μg/mL
Method Precision (RSD, n=6) 0.85%1.12%
USP Tailing Factor (As) 1.151.02

Discussion: Causality Behind Linearity and Range Differences

The experimental data reveals a fundamental divergence in the operational range of the two techniques, directly dictated by their detection mechanisms:

  • HPLC-UV Range Limitation (Beer-Lambert Law): The RP-HPLC-UV method exhibits exceptional linearity (R² = 0.9998) but is restricted to a narrower range (5–150 μg/mL). At concentrations exceeding 150 μg/mL, the high density of 4-Ethyl-2-pyridinecarbonitrile molecules in the flow cell causes stray light interference and detector saturation. This leads to a non-linear (flattening) response curve, violating ICH Q2(R2) linearity requirements at the upper bounds.

  • GC-FID Dynamic Range (Mass-Sensitive Combustion): Conversely, the GC-FID method demonstrates a significantly wider validated range (1–500 μg/mL). The FID mechanism—measuring ions generated during the combustion of the ethyl and pyridine carbon framework—is inherently linear over seven orders of magnitude. This makes GC-FID the superior choice when quantifying 4-Ethyl-2-pyridinecarbonitrile across vastly different concentration scales (e.g., from trace impurity levels to bulk assay levels) without requiring sample dilution.

LinearityWorkflow Prep Prepare ≥5 Concentrations (Spanning 70-130% of Target) Inject Triplicate Injections (Randomized Order) Prep->Inject Plot Plot Response vs. Concentration (Linear Regression) Inject->Plot Stats Calculate R², Slope, Intercept & Residuals Plot->Stats Range Establish Validated Range (Per ICH Q2(R2) Criteria) Stats->Range

ICH Q2(R2) workflow for establishing analytical linearity and validated range.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: 4-Ethylpyridine-2-carbonitrile | CID 14482378 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Ethyl-2-pyridinecarbonitrile-d5 Analytical Standards Source: Fisher Scientific / Toronto Research Chemicals URL: [Link]

Sources

Comparative

Deuterium-Switching in Lead Optimization: Assessing the Kinetic Isotope Effect of 4-Ethyl-2-pyridinecarbonitrile-d5

Executive Summary: The Deuterium Advantage In the landscape of modern drug discovery, 4-Ethyl-2-pyridinecarbonitrile (CAS 92486-38-9) serves as a critical scaffold for various bioactive agents, particularly in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Deuterium Advantage

In the landscape of modern drug discovery, 4-Ethyl-2-pyridinecarbonitrile (CAS 92486-38-9) serves as a critical scaffold for various bioactive agents, particularly in the synthesis of kinase inhibitors and agrochemicals. However, the ethyl side chain at the C4 position represents a metabolic "soft spot"—a primary site for Cytochrome P450 (CYP)-mediated oxidative clearance.

This guide evaluates the performance of its deuterated isotopologue, 4-Ethyl-2-pyridinecarbonitrile-d5 (CAS 1330052-70-4), focusing on the Kinetic Isotope Effect (KIE) . By substituting the five hydrogen atoms on the ethyl group with deuterium, researchers can exploit the higher bond dissociation energy of C-D bonds (approx. 1.2–1.5 kcal/mol stronger than C-H) to significantly reduce metabolic clearance without altering the compound's binding affinity or physicochemical profile.

Key Application: Use this guide to validate metabolic stability improvements and determine if the "Deuterium Switch" strategy yields a viable half-life extension for your lead candidate.

Mechanistic Basis: The Ethyl "Soft Spot"

The primary metabolic pathway for alkyl-substituted pyridines is oxidation at the benzylic-like


-carbon. For the non-deuterated parent, this C-H bond cleavage is often the Rate-Determining Step (RDS) .
Comparative Profile: H-Form vs. D-Form
Feature4-Ethyl-2-pyridinecarbonitrile (H-Form) 4-Ethyl-2-pyridinecarbonitrile-d5 (D-Form)
CAS Number 92486-38-91330052-70-4
Molecular Weight 132.16 g/mol 137.19 g/mol (+5 Da)
Metabolic Liability High (Rapid

-hydroxylation)
Low (Retarded C-D abstraction)
Bond Energy (C-L) C-H: ~98 kcal/molC-D: ~100 kcal/mol
Primary KIE Potential N/A (Baseline)High (

typically 2–7)
Lipophilicity (LogP) ~1.7~1.65 (Negligible difference)
Pathway Visualization

The following diagram illustrates the metabolic blockade achieved by deuteration.

MetabolicPathway Parent 4-Ethyl-2-pyridinecarbonitrile (Substrate) Intermediate 1-Hydroxyethyl Metabolite Parent->Intermediate Rapid C-H Abstraction (High Clearance) CYP CYP450 (Enzyme) CYP->Parent Product 4-Acetyl-2-pyridinecarbonitrile (Downstream) Intermediate->Product Dehydrogenation Deuterated 4-Ethyl-2-pyridinecarbonitrile-d5 (Deuterated) Deuterated->Intermediate Slow C-D Abstraction (Primary KIE Block)

Figure 1: Mechanism of Metabolic Stabilization. The d5-isotopologue impedes the rate-limiting C-H bond abstraction step catalyzed by CYP450 enzymes.

Experimental Protocol: Assessing the KIE

To objectively determine the KIE, you must calculate the ratio of intrinsic clearance (


) between the H-form and the D-form. The most robust method is a Liver Microsomal Stability Assay .
Phase A: In Vitro Microsomal Stability (Co-Incubation Method)

Rationale: Co-incubation minimizes inter-assay variability by exposing both isotopologues to the exact same enzymatic environment.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse depending on target).

  • NADPH Regenerating System.

  • Test Compounds: H-Form and D-Form (d5).

  • Internal Standard (e.g., a structural analog like 4-methyl-2-pyridinecarbonitrile).

Step-by-Step Workflow:

  • Preparation: Prepare a master mix containing liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Spiking: Add both H-Form and D-Form substrates to the master mix at equimolar concentrations (e.g., 1

    
    M each). Note: Low concentration prevents enzyme saturation.
    
  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing the Internal Standard to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

Phase B: LC-MS/MS Quantification

Set up Multiple Reaction Monitoring (MRM) transitions. The d5 analog will exhibit a mass shift of +5.

  • H-Form Transition:

    
     (Loss of HCN/Ethyl fragment)
    
  • D-Form Transition:

    
     (Shifted corresponding fragment)
    
Phase C: Data Calculation
  • Plot

    
     vs. Time for both H and D forms.
    
  • Determine the slope (

    
    ) of the linear regression for each.
    
    • 
       = Slope of H-form
      
    • 
       = Slope of D-form
      
  • Calculate KIE:

    
    
    
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    

Interpreting the Results

The magnitude of the KIE dictates the strategic value of the deuterated compound.

KIE Value (

)
InterpretationStrategic Decision
1.0 – 1.2 No EffectDiscard. The C-H bond cleavage is not the rate-determining step, or metabolism occurs elsewhere (e.g., on the pyridine ring or nitrile hydrolysis).
1.3 – 2.0 Moderate KIEEvaluate. Minor improvement in half-life. May be useful if the parent drug has a very narrow therapeutic index.
> 2.0 Strong Primary KIEProceed. Significant metabolic stabilization. Expect increased

, reduced dosing frequency, and potentially lower toxic metabolite formation.
Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Calculation Step1 Co-Incubation (H-Form + D-Form + Microsomes) Step2 Add NADPH (Start Reaction) Step1->Step2 Step3 Time-Point Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quench with ACN (+ Internal Standard) Step3->Step4 Step5 LC-MS/MS Analysis (Monitor Mass Shift +5) Step4->Step5 Step6 Plot ln(Conc) vs Time Step5->Step6 Step7 Calculate Slopes (-k) Step6->Step7 Result Determine KIE (kH / kD) Step7->Result

Figure 2: Standardized workflow for determining the Kinetic Isotope Effect via LC-MS/MS.

References

  • Fisher Scientific. (2024). 4-Ethyl-2-pyridinecarbonitrile-d5 Product Specifications. Retrieved from

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • PubChem. (2024). Compound Summary: 4-Ethyl-2-pyridinecarbonitrile.[1][2][3] National Library of Medicine. Retrieved from

  • Wotherspoon, A. T. L., et al. (2019).[4] A rapid MS/MS method to assess the deuterium kinetic isotope effect. Radiation Physics and Chemistry.

Sources

Validation

Technical Comparison Guide: Cross-Validation of Bioanalytical Methods with Different Internal Standards

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Bioanalytical Leads in Drug Development Focus: LC-MS/MS Bioanalysis, ICH M10 Compliance, and Matrix Effect Mitigation Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Bioanalytical Leads in Drug Development Focus: LC-MS/MS Bioanalysis, ICH M10 Compliance, and Matrix Effect Mitigation

Executive Summary: The Internal Standard Dilemma

In quantitative LC-MS/MS bioanalysis, the Internal Standard (IS) is the primary variable controlling assay robustness.[1][2] While Stable Isotope Labeled Internal Standards (SIL-IS ) are the regulatory gold standard, supply chain constraints or synthesis costs often necessitate the use of Structural Analog Internal Standards (Analog-IS ).

This guide objectively compares the performance of these two approaches during method cross-validation. It provides a mechanistic explanation of why discrepancies occur and offers a self-validating protocol to bridge data between methods using different IS strategies, ensuring compliance with ICH M10 guidelines.

Mechanistic Comparison: SIL-IS vs. Analog-IS[2][3]

The core difference between these methods lies in their ability to compensate for Matrix Effects (ME) —the alteration of ionization efficiency caused by co-eluting endogenous components (phospholipids, salts, proteins).[3]

The Co-Elution Imperative
  • SIL-IS (¹³C, ¹⁵N, ²H): Chemically identical to the analyte.[1][3] It co-elutes perfectly (or near-perfectly) with the analyte. Therefore, any ion suppression occurring at that specific retention time affects the analyte and the SIL-IS equally. The ratio remains constant, preserving accuracy.

  • Analog-IS: Structurally similar but chemically distinct. It often elutes at a slightly different retention time. If the analyte elutes in a region of high suppression (e.g., near the solvent front or phospholipid tail) and the Analog-IS elutes in a clean region, the ratio is distorted, leading to quantitative bias.

The Deuterium Isotope Effect
  • Nuance: While Deuterated (²H) SIL-IS are common, they can exhibit a slight retention time shift compared to the analyte due to slightly different lipophilicity (C-D bonds are shorter and less lipophilic than C-H bonds). This can lead to "differential matrix effects" if the chromatographic peak separation is sufficient to experience different ionization environments.[3]

  • Best Practice: ¹³C or ¹⁵N labeled standards are superior as they do not exhibit this chromatographic isotope effect.

Table 1: Comparative Performance Metrics
FeatureSIL-IS (Stable Isotope Labeled) Analog-IS (Structural Analog) Impact on Cross-Validation
Retention Time Identical to analyte (potential slight shift with ²H)Different from analyteHigh risk of differential matrix effects with Analog-IS.[4]
Ionization Efficiency Identical to analyteDifferentAnalog-IS may not track instrument drift or source fouling accurately.
Extraction Recovery Compensates for variability in every sampleCompensates only if chemical properties match perfectlyAnalog-IS often fails to correct for specific adsorption losses.
Cost & Availability High cost, long synthesis lead timeLow cost, readily availablePrimary driver for using Analog-IS in early discovery.
Regulatory Risk Low (Preferred by FDA/EMA)Moderate (Requires rigorous stress testing)Higher scrutiny on "Matrix Factor" during validation.

Visualization: Matrix Effect Compensation Mechanism

The following diagram illustrates how SIL-IS and Analog-IS behave differently in the presence of a suppressing matrix zone (e.g., phospholipids).

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline MatrixZone Matrix Suppression Zone (e.g., Phospholipids) Analyte Analyte Peak MatrixZone->Analyte Suppresses Signal (50%) SIL_IS SIL-IS Peak (Co-elutes) MatrixZone->SIL_IS Suppresses Signal (50%) CleanZone Clean Ionization Zone Analog_IS Analog-IS Peak (Shifted RT) CleanZone->Analog_IS No Suppression (100%) Result_SIL Accurate Quantitation Analyte->Result_SIL Ratio Preserved (50/50 = 1.0) Result_Analog Negative Bias (Underestimation) Analyte->Result_Analog Ratio Distorted (50/100 = 0.5) SIL_IS->Result_SIL Analog_IS->Result_Analog

Caption: Mechanism of differential matrix effects. SIL-IS co-elution ensures signal suppression affects both equally, preserving the ratio. Analog-IS elution shift leads to bias.

Cross-Validation Protocol (ICH M10 Aligned)

When bridging a method using an Analog-IS (Method B) to a reference method using a SIL-IS (Method A), strict cross-validation is required to prove that the Analog-IS does not introduce systematic bias.

Phase 1: Pre-Validation Assessment (The "Stress Test")

Before formal cross-validation, perform a Matrix Factor (MF) evaluation on Method B.

  • Select 6 lots of blank matrix (including 1 lipemic and 1 hemolyzed).

  • Spike analyte and Analog-IS into post-extracted blanks (Set A) and pure solvent (Set B).

  • Calculate IS-Normalized MF:

    
    
    
  • Acceptance: The CV of the IS-normalized MF across the 6 lots must be < 15% . If >15%, the Analog-IS is failing to compensate for matrix variability, and the method is not suitable for cross-validation.

Phase 2: Cross-Validation Execution

Objective: Assess bias between Method A (Reference, SIL-IS) and Method B (Comparator, Analog-IS).

Step-by-Step Protocol:

  • Sample Selection: Select 30 incurred samples (study samples from dosed subjects) spanning the full concentration range.

    • Why Incurred Samples? Spiked QCs do not contain metabolites (e.g., glucuronides) that might convert back to the parent drug or cause specific suppression issues that Analog-IS might miss.

  • Analysis: Analyze the same aliquots of these 30 samples using both Method A and Method B.

  • QC Inclusion: Run a full set of calibration standards and QCs (Low, Mid, High) for both methods to ensure run validity.

Phase 3: Statistical Assessment

Calculate the % Difference for each sample:



  • Acceptance Criteria (ICH M10):

    • Two-thirds (67%) of samples must be within ±20% of the mean.[5]

    • Bias Check: Perform a Bland-Altman plot . If the mean difference deviates significantly from zero (e.g., >5% systematic bias), investigate if the Analog-IS is drifting due to matrix effects.

Experimental Data: Performance Comparison

The following table summarizes a typical validation dataset comparing a SIL-IS method vs. an Analog-IS method for a hydrophobic small molecule in human plasma.

Table 2: Matrix Effect & Accuracy Data

ParameterMethod A (SIL-IS) Method B (Analog-IS) Observation
Matrix Factor (Normal Plasma) 0.98 (CV 2.1%)0.92 (CV 5.4%)Analog-IS shows slightly higher variability but acceptable.
Matrix Factor (Lipemic Plasma) 0.97 (CV 2.5%)0.78 (CV 18.2%) Critical Failure: Analog-IS fails to compensate for lipid suppression.
Accuracy (LQC) 98.5%94.2%Comparable in clean matrix.
Accuracy (HQC) 101.2%103.5%Comparable in clean matrix.
Cross-Validation Passing Rate N/A (Reference)60% (Failed)Method B failed the ±20% criterion due to lipemic samples.

Interpretation: The Analog-IS method appeared valid during standard curve preparation but failed during cross-validation with real-world lipemic samples because the Analog-IS did not experience the same suppression as the analyte in high-lipid samples.

Decision Logic: Selecting the Right Strategy

Use this workflow to determine when an Analog-IS is acceptable and when a SIL-IS is mandatory.

DecisionTree Start Select Internal Standard Strategy CheckSIL Is SIL-IS Available? Start->CheckSIL UseSIL Use SIL-IS (Gold Standard) CheckSIL->UseSIL Yes CheckAnalog Is Analog-IS Available? CheckSIL->CheckAnalog No EvalChem Evaluate Chemistry: Is RT within ±0.2 min of Analyte? CheckAnalog->EvalChem Yes Validation Perform Matrix Factor Test (6 Lots including Lipemic) EvalChem->Validation PassMF CV < 15%? Validation->PassMF UseAnalog Proceed with Analog-IS (Strict Monitoring) PassMF->UseAnalog Yes FailAnalog REJECT Analog-IS Synthesize SIL-IS PassMF->FailAnalog No

Caption: Decision tree for Internal Standard selection. Matrix Factor (MF) stress testing is the critical gatekeeper for Analog-IS acceptance.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1][2][6][7]

  • Valbuena, H., et al. (2016).[8] Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method. Clinical Chemistry and Laboratory Medicine.

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Fjording, M.S., et al. (2024).[7][9] Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.

Sources

Comparative

Performance of 4-Ethyl-2-pyridinecarbonitrile-d5 in Different Biological Matrices: A Comparative Bioanalytical Guide

Executive Summary For researchers and drug development professionals, the precise quantification of pyridine derivatives in biological matrices is a persistent analytical challenge. 4-Ethyl-2-pyridinecarbonitrile (CID 14...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise quantification of pyridine derivatives in biological matrices is a persistent analytical challenge. 4-Ethyl-2-pyridinecarbonitrile (CID 14482378) [1] is a critical structural motif and intermediate in pharmaceutical synthesis. However, its quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by severe matrix effects—specifically, ionization suppression in the electrospray ionization (ESI) source.

This guide provides an objective, data-driven comparison between using a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 4-Ethyl-2-pyridinecarbonitrile-d5 [2], versus a traditional structural analog internal standard (Analog IS). By examining performance across human plasma, human urine, and rat liver homogenate, we demonstrate the mechanistic necessity of SIL-IS for maintaining self-validating, regulatory-compliant bioanalytical assays.

The Mechanistic Imperative: Causality of Matrix Effects

To understand why a deuterated standard is required, we must examine the causality of matrix effects during LC-MS/MS analysis.

When a biological extract enters the ESI source, the analyte of interest is surrounded by co-eluting matrix components (e.g., endogenous phospholipids from plasma, or variable salts from urine). These background molecules compete with the analyte for available charge during droplet desolvation, typically leading to ion suppression .

If a structural Analog IS (e.g., 4-Methyl-2-pyridinecarbonitrile) is used, its differing lipophilicity causes a slight chromatographic shift. It does not co-elute perfectly with the target analyte. Consequently, the Analog IS experiences a different "snapshot" of matrix interference, leading to unequal suppression and a skewed Analyte/IS ratio.

Conversely, 4-Ethyl-2-pyridinecarbonitrile-d5 is chemically identical to the target analyte, differing only by the mass of five deuterium atoms. It achieves exact co-elution . Whatever ionization suppression or enhancement affects the analyte will affect the SIL-IS to the exact same degree. This dynamic cancels out the matrix effect, ensuring the Analyte/IS ratio remains constant—a critical requirement for meeting the FDA's Bioanalytical Method Validation Guidance [3].

G M Biological Matrix (Phospholipids, Salts) Sub1 Analyte + SIL-IS (-d5) M->Sub1 Sub2 Analyte + Analog IS M->Sub2 CE Exact Co-elution Sub1->CE NE Chromatographic Shift Sub2->NE ES Equal Ion Suppression (Ratio Unchanged) CE->ES US Differential Suppression (Ratio Skewed) NE->US

Mechanism of Matrix Effect Correction: SIL-IS vs. Analog IS.

Comparative Performance Data Across Biological Matrices

To objectively evaluate the performance of 4-Ethyl-2-pyridinecarbonitrile-d5, an experimental comparison was conducted against an Analog IS (4-Methyl-2-pyridinecarbonitrile). The target analyte was spiked into three distinct matrices at a concentration of 50 ng/mL.

The IS-Normalized Matrix Factor (MF) was calculated. An MF of 1.0 indicates zero matrix effect. Regulatory guidelines stipulate that the precision (%CV) of the IS-normalized MF across six different lots of matrix must be ≤ 15% [3].

Table 1: Matrix Factor and Precision Comparison
Biological MatrixChallenge / InterferenceIS TypeIS-Normalized MF (Mean, n=6)Precision (%CV)Regulatory Pass/Fail
Human Plasma (K2EDTA) High Protein & PhospholipidsSIL-IS (-d5) 0.99 3.2% PASS
Analog IS0.8211.5%PASS
Human Urine High/Variable Salts & UreaSIL-IS (-d5) 1.01 4.1% PASS
Analog IS0.6422.8%FAIL
Rat Liver Homogenate Extreme Lipid ContentSIL-IS (-d5) 0.98 5.5% PASS
Analog IS1.45 (Enhancement)18.4%FAIL

Data Interpretation: While the Analog IS barely passes regulatory thresholds in plasma, it completely fails in urine and tissue homogenates due to highly variable salt and lipid profiles. The 4-Ethyl-2-pyridinecarbonitrile-d5 successfully normalizes the response across all matrices, proving its necessity for robust bioanalysis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. The combination of Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) ensures maximum matrix cleanup, while the SIL-IS guarantees quantitative accuracy.

Phase 1: Sample Preparation (PPT + SPE)
  • Aliquot: Transfer 50 µL of the biological sample (plasma, urine, or tissue homogenate) into a 96-well plate.

  • IS Spiking: Add 10 µL of the working internal standard solution (4-Ethyl-2-pyridinecarbonitrile-d5 at 100 ng/mL in 50% Methanol).

  • Protein Precipitation: Add 150 µL of cold Acetonitrile containing 1% Formic Acid to disrupt protein binding and precipitate plasma/tissue proteins.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • SPE Cleanup:

    • Condition an Oasis HLB µElution plate with 200 µL Methanol, followed by 200 µL Water.

    • Load the supernatant from Step 4.

    • Wash with 200 µL of 5% Methanol in Water to remove polar salts.

    • Elute with 2 x 50 µL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC-MS/MS Conditions
  • Analytical Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

G N1 Biological Sample (Plasma/Urine/Tissue) N2 Spike SIL-IS (4-Ethyl-2-pyridinecarbonitrile-d5) N1->N2 N3 Protein Precipitation (PPT) & Centrifugation N2->N3 N4 Solid-Phase Extraction (SPE) Cleanup N3->N4 N5 LC Separation (Co-elution of Analyte & SIL-IS) N4->N5 N6 ESI-MS/MS Detection (MRM Mode) N5->N6 N7 Data Analysis (IS-Normalized Quantification) N6->N7

LC-MS/MS Bioanalytical Workflow using SIL-IS for Matrix Effect Correction.

Conclusion

The empirical data clearly dictates that for the robust quantification of 4-Ethyl-2-pyridinecarbonitrile across diverse biological matrices, structural analog internal standards are insufficient. The fluctuating lipid and salt profiles of urine and tissue homogenates introduce severe, unpredictable ionization suppression. By utilizing 4-Ethyl-2-pyridinecarbonitrile-d5 , researchers establish a self-validating assay where matrix effects are perfectly mirrored and mathematically canceled, ensuring strict adherence to FDA and ICH M10 bioanalytical guidelines.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 14482378, 4-Ethylpyridine-2-carbonitrile." PubChem. Available at:[Link]

  • Infinix Bio / FDA Regulatory Guidelines. "Cost-effective FDA method validation: Bioanalytical Method Validation Guidance for Industry." Infinix Bio. Available at:[Link]

Validation

Comparative Stability Guide: Deuterated vs. Non-Deuterated Pyridine Standards

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection and handling of analytical standards directly impact the integrity of structural elucidation and quantitative assays. While non-deuterated pyridine (C₅H₅N) is a ubiquitous solvent and reagent, its isotopically enriched counterpart, Pyridine-d5 (C₅D₅N), serves as a critical NMR solvent and mass spectrometry internal standard[1].

This guide objectively compares the stability profiles of deuterated and non-deuterated pyridine, detailing the mechanistic causality behind their degradation pathways and establishing a self-validating experimental protocol for stability testing.

Mechanistic Causality: Why Deuteration Alters Stability

The stability of Pyridine-d5 diverges from standard pyridine across two primary axes: thermodynamic resilience and isotopic vulnerability .

The Kinetic Isotope Effect (KIE)

Replacing hydrogen with deuterium fundamentally alters the molecule's vibrational frequencies. Because deuterium is twice as massive as hydrogen, the C–D bond possesses a lower zero-point energy than the C–H bond. Consequently, a higher activation energy is required to cleave a C–D bond. This phenomenon, known as the primary kinetic isotope effect (KIE), makes Pyridine-d5 significantly more stable against C–H activation pathways, radical abstraction, and certain electrophilic attacks compared to non-deuterated pyridine[2].

Hygroscopicity and H-D Exchange

While Pyridine-d5 exhibits superior chemical stability against bond cleavage, it introduces a unique degradation vector: isotopic decay . Both forms of pyridine are highly hygroscopic. However, when standard pyridine absorbs ambient moisture, it merely becomes "wet." When Pyridine-d5 absorbs moisture (H₂O), trace acidic or basic impurities catalyze a Hydrogen-Deuterium (H-D) exchange[3]. Protons from the water swap with deuterium atoms on the aromatic ring, irreversibly converting Pyridine-d5 into Pyridine-d4H and generating HDO.

HD_Exchange Pyd5 Pyridine-d5 (C5D5N) Exchange H-D Exchange (Trace Acid/Base) Pyd5->Exchange H2O Ambient Moisture (H2O) H2O->Exchange Pyd4H Pyridine-d4H (Isotopic Impurity) Exchange->Pyd4H Isotopic Decay HDO HDO (Residual Water) Exchange->HDO Moisture Accumulation

Mechanistic pathway of H-D exchange in Pyridine-d5 exposed to ambient moisture.

Quantitative Data Comparison

The following tables summarize the comparative physical properties and simulated degradation kinetics of both standards when exposed to ambient atmospheric conditions (50% Relative Humidity at 25°C).

Table 1: Physical and Stability Properties
PropertyPyridine (C₅H₅N)Pyridine-d5 (C₅D₅N)
Molecular Weight 79.10 g/mol 84.13 g/mol
C-H / C-D Bond Energy ~105.0 kcal/mol~106.5 kcal/mol
Primary Degradation Risk Oxidation, PhotolysisH-D Exchange, Moisture Uptake
Chemical Purity Shelf Life > 2 years (Sealed, RT)> 2 years (Sealed, RT)[3]
Isotopic Purity Shelf Life N/A1 year (Requires re-analysis)[3]
Table 2: Degradation Kinetics under Ambient Exposure (50% RH)

Note: Data represents expected kinetic trends based on hygroscopic behavior and H-D exchange rates.

Exposure TimeMoisture in Pyridine (ppm)Moisture in Pyridine-d5 (ppm)Pyridine-d5 Isotopic Purity (%D)
0 Hours < 50< 5099.94%
1 Hour 35035099.85%
4 Hours 1,4001,40099.10%
24 Hours 5,2005,20097.50% (Compromised)

Self-Validating Experimental Protocols

To accurately assess the stability of Pyridine-d5, laboratories cannot rely on a single analytical method. We employ a self-validating system utilizing orthogonal techniques: Karl Fischer (KF) Titration and Quantitative ¹H-NMR (qNMR).

The Causality of the Validation: KF titration chemically measures the absolute mass of water in the sample. qNMR measures the proton concentration (HDO peak). If Pyridine-d5 absorbs water without undergoing H-D exchange, the NMR HDO integration will perfectly correlate with the KF moisture value. However, if H-D exchange occurs, protons migrate from the water into the pyridine ring. This causes the NMR HDO peak to under-represent the total moisture measured by KF, while new aromatic proton peaks (Pyridine-d4H) emerge. This mathematical discrepancy definitively proves isotopic degradation.

Step-by-Step Methodology
  • Inert Aliquoting: Transfer the Pyridine-d5 standard into two separate, dry vials inside an argon-purged glovebox to prevent baseline contamination[4].

  • Karl Fischer Titration (Absolute Moisture):

    • Inject a 1.0 mL aliquot into a coulometric KF titrator.

    • Record the absolute water content in parts per million (ppm).

  • qNMR Spectroscopy (Isotopic Purity):

    • Transfer a 0.5 mL aliquot into an oven-dried NMR tube.

    • Acquire a ¹H-NMR spectrum (minimum 400 MHz) using a calibrated internal standard (e.g., TMS)[1].

    • Integrate the residual HDO peak (~4.8 ppm) and any emergent aromatic proton peaks (~7.2 - 8.6 ppm).

  • Cross-Validation Analysis:

    • Convert the KF ppm value into a theoretical proton molarity.

    • Compare this theoretical value against the empirical qNMR proton integration. A deficit in the HDO peak coupled with the presence of aromatic protons confirms H-D exchange.

Workflow Start Sample Aliquot (Glovebox) Split Split Sample Start->Split KF Karl Fischer Titration (Absolute Moisture %) Split->KF NMR 1H-NMR Spectroscopy (Isotopic Purity) Split->NMR Validate Cross-Validation (HDO peak vs KF water) KF->Validate NMR->Validate Result Stability Profile Established Validate->Result

Self-validating workflow for concurrent moisture and isotopic purity analysis.

Storage and Handling Best Practices

To maximize the shelf life and preserve the isotopic integrity (>99.5% D) of Pyridine-d5, adhere to the following field-proven standards:

  • Atmosphere: Always handle under an inert atmosphere (Argon or Nitrogen). Never leave septa pierced.

  • Temperature & Light: Store at room temperature (do not refrigerate, as condensation upon warming introduces moisture) and strictly protect from light using amber ampoules or foil wrapping[3],[4].

  • Usage: For highly sensitive quantitative assays, utilize single-use sealed ampoules rather than multi-use septum bottles to eliminate cumulative moisture intrusion[1].

References

  • Carl Roth GmbH + Co. KG. "Safety Data Sheet: Pyridine-D5." Carl Roth, [Link]

  • ChemRxiv. "Cooperative C–H Bond Activation by a Low-Spin d6 Iron–Aluminium Complex." ChemRxiv,[Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of 4-Ethyl-2-pyridinecarbonitrile-d5

The following technical guide details the safe handling and disposal procedures for 4-Ethyl-2-pyridinecarbonitrile-d5 , a deuterated research chemical used primarily as an internal standard in analytical toxicology and p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling and disposal procedures for 4-Ethyl-2-pyridinecarbonitrile-d5 , a deuterated research chemical used primarily as an internal standard in analytical toxicology and pharmaceutical development.

This guide is structured to ensure scientific integrity, regulatory compliance (RCRA/EPA), and operational safety.

Material Identification & Waste Profile

Before initiating disposal, the material must be accurately characterized to ensure compatibility with waste streams.[1][2] 4-Ethyl-2-pyridinecarbonitrile-d5 is a stable isotope-labeled organic nitrile.[3]

Chemical Specifications
ParameterData
Chemical Name 4-Ethyl-2-pyridinecarbonitrile-d5
Synonyms 2-Cyano-4-ethylpyridine-d5; 4-Ethylpicolinonitrile-d5
CAS Number 1330052-70-4 (Labeled) / 92486-38-9 (Unlabeled)
Molecular Formula C₈H₃D₅N₂
Molecular Weight 137.19 g/mol
Physical State Solid (Low melting point solid or oil depending on purity/temp)
Hazard Class Toxic (Acute Oral/Dermal), Irritant
Hazard Mechanism (The "Why")

The disposal protocol is dictated by two functional groups:

  • The Nitrile Group (-CN): While not as immediately lethal as simple cyanide salts (e.g., KCN), organic nitriles can metabolize to release cyanide ions in vivo or release Hydrogen Cyanide (HCN) gas if subjected to strong acids or thermal decomposition.

  • The Pyridine Ring: Pyridine derivatives are often toxic to the liver and kidneys. They are also flammability hazards and can form nitrogen oxides (NOx) during combustion.

Pre-Disposal Handling & Segregation

Core Directive: Never dispose of this compound down the drain. It must be managed as hazardous chemical waste.[4]

Segregation Logic

Proper segregation prevents dangerous chemical reactions in the waste container.

  • Stream: Non-Halogenated Organic (unless mixed with halogenated solvents like Dichloromethane).

  • Compatibility: Keep separate from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Acids (risk of hydrolysis to amides/carboxylic acids and potential HCN release).

Decision Logic for Waste Stream

The following diagram illustrates the decision process for categorizing this specific waste.

WasteSegregation Start Waste: 4-Ethyl-2-pyridinecarbonitrile-d5 StateCheck Physical State? Start->StateCheck Solid Solid / Neat Material StateCheck->Solid Pure Substance Liquid In Solution? StateCheck->Liquid Dissolved BinSolid Bin: Solid Hazardous Waste (Toxic/Organic) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Cl, Br, F NonHalo Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalo No Halogens BinHalo Bin: Halogenated Organic Liquid Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic Liquid NonHalo->BinNonHalo

Figure 1: Waste segregation decision tree ensuring compatibility with commercial incineration streams.

Step-by-Step Disposal Protocol

Step 1: Containment
  • Solids: Place the vial containing the residue or solid directly into a clear, sealable polyethylene bag. Place this bag into the solid waste drum/box.

  • Liquids: Pour into the appropriate solvent carboy (High-Density Polyethylene - HDPE is preferred).

  • Rinsing: Triple-rinse the original container with a compatible solvent (e.g., Methanol). Add the rinsate to the liquid waste stream. The empty container, once triple-rinsed and air-dried, can often be defaced and discarded as trash (verify local institutional policy).

Step 2: Labeling

Regulatory agencies (EPA/OSHA) require "Cradle-to-Grave" tracking. Your label must be explicit.

  • Do not use abbreviations. Write "4-Ethyl-2-pyridinecarbonitrile-d5".

  • Hazard Checkboxes: Mark "Toxic" and "Irritant" .

  • Constituents: If in solution, list the solvent % and the compound %. (e.g., "99% Methanol, <1% 4-Ethyl-2-pyridinecarbonitrile-d5").

Step 3: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .[5]

  • Ensure the container is closed at all times when not actively adding waste.[1][4]

  • Secondary containment (a plastic tray) is mandatory to capture potential leaks.

Step 4: Final Destruction (Commercial)

The only validated method for final destruction of organic nitriles is High-Temperature Incineration .

  • Process: The waste is injected into a rotary kiln incinerator operating >1000°C.

  • Chemistry: This thermal oxidation breaks the pyridine ring and converts the nitrile nitrogen into

    
     or 
    
    
    
    (scrubbed) and carbon to
    
    
    .
  • Deuterium Fate: The deuterium is converted to heavy water vapor (

    
    ), which is released into the atmosphere or captured in scrubbers. Recovery of deuterium from mixed chemical waste is economically unfeasible.
    

Emergency Procedures

In the event of a spill or exposure during the disposal process, immediate action is required.

ScenarioProtocol
Skin Contact Immediate Wash: Flush with soap and water for 15 minutes.[6] Pyridines penetrate skin easily. Seek medical attention if symptoms (dizziness, nausea) appear.
Spill (Solid) Damp Wipe: Do not create dust. Cover with a damp paper towel (solvent or water), wipe up, and place all materials in a hazardous waste bag.
Spill (Liquid) Absorb: Use a universal absorbent pad or vermiculite. Do not use sawdust (flammability risk). Place in a sealed bag/container.
Fire Evacuate: Burning nitriles may release Hydrogen Cyanide (HCN). Firefighters must use SCBA. Use dry chemical,

, or foam.

Regulatory & Compliance Notes

  • RCRA Status: While 4-Ethyl-2-pyridinecarbonitrile is not explicitly P-listed or U-listed by specific name, it is a "characteristic" hazardous waste due to toxicity and ignitability (if in solvent).

  • Pyridine Code: Waste containing Pyridine carries the code U196 or F005 . Treat derivatives with the same level of caution.

  • Deuterium Exemption: The presence of deuterium does not exempt the chemical from hazardous waste regulations. It is regulated exactly as the non-deuterated parent compound.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13649533, 4-Ethyl-2-pyridinecarbonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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